Product packaging for Cornoside(Cat. No.:CAS No. 40661-45-8)

Cornoside

Cat. No.: B211721
CAS No.: 40661-45-8
M. Wt: 316.30 g/mol
InChI Key: VTVARPTUBCBNJX-WJTVCTBASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cornoside has been reported in Eurya japonica, Forsythia koreana, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O8 B211721 Cornoside CAS No. 40661-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-4-[2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c15-7-9-10(17)11(18)12(19)13(22-9)21-6-5-14(20)3-1-8(16)2-4-14/h1-4,9-13,15,17-20H,5-7H2/t9-,10-,11+,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVARPTUBCBNJX-WJTVCTBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1=O)(CCOC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(C=CC1=O)(CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961052
Record name 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40661-45-8
Record name Cornoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040661458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Origin of Cornoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cornoside, a naturally occurring phenolic glycoside. The document outlines its primary natural sources, presents available quantitative data, details experimental protocols for its isolation and analysis, and proposes a putative biosynthetic pathway.

Natural Sources of this compound

This compound has been identified in several species within the Oleaceae family. The principal documented natural sources include:

  • Abeliophyllum distichum (White Forsythia): The leaves of this Korean endemic species are a known source of this compound.[1]

  • Olea europaea (Olive): this compound is present in the fruit, particularly in green olives.

  • Forsythia species: Various species of the Forsythia genus are reported to contain this compound.

Quantitative Analysis of this compound Content

Quantitative data for this compound across its natural sources is limited in the available scientific literature. While its presence is confirmed in several species, precise concentration levels are not always specified. The table below summarizes the available information.

Plant SpeciesPlant PartMethod of AnalysisThis compound ConcentrationReference
Olea europaeaGreen Olives (fruit)RP-MPLC, Prep. TLC25 mg from 100 g of fresh weight (0.025%)
Abeliophyllum distichumLeavesHPLCPresent, but not quantified[1]
Forsythia suspensaFruit and LeavesHPLCPresent, but not quantified[2][3][4]

Note: The quantification in Olea europaea was based on isolation yield and may not represent the absolute concentration. For Abeliophyllum distichum and Forsythia suspensa, while methods for the analysis of related phenolic compounds are established, specific quantitative data for this compound remains to be published.

Experimental Protocols

Isolation of this compound from Olea europaea (Green Olives)

This protocol is adapted from the methodology described by Guinda et al.

Objective: To extract and purify this compound from fresh green olives.

Materials:

  • Fresh green olives

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • RP-8 silica gel for chromatography

  • Silica gel plates for preparative Thin Layer Chromatography (prep. TLC)

  • Chloroform (CHCl₃)

  • Rotary evaporator

  • Chromatography column

  • TLC development chamber

  • UV lamp for visualization

Procedure:

  • Extraction:

    • Homogenize 100 g of fresh green olives in 200 mL of boiling methanol for 30 minutes to inactivate endogenous enzymes.

    • Filter the mixture and re-extract the solid residue with another 100 mL of boiling methanol.

    • Combine the methanol extracts and evaporate under reduced pressure to remove the methanol, leaving an aqueous residue.

  • Liquid-Liquid Partitioning:

    • Extract the aqueous residue exhaustively with ethyl acetate to remove less polar compounds.

    • The aqueous phase, which contains the more polar glycosides including this compound, is retained.

  • Column Chromatography:

    • Evaporate the aqueous phase to dryness under reduced pressure.

    • Redissolve the residue in a minimal amount of water-methanol (7:3) and apply it to a reversed-phase (RP-8) silica gel column.

    • Elute the column with a water-methanol (7:3) mobile phase to obtain fractions containing crude this compound.

  • Preparative Thin Layer Chromatography (Prep. TLC):

    • Combine the fractions containing crude this compound and concentrate them.

    • Apply the concentrated crude sample as a band onto a preparative silica gel TLC plate.

    • Develop the plate in a chloroform-methanol (4:1) solvent system.

    • Visualize the separated bands under a UV lamp.

    • Scrape the band corresponding to pure this compound from the plate.

    • Elute the this compound from the silica gel using methanol, filter, and evaporate the solvent to yield pure this compound.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol that can be adapted for the quantification of this compound in various plant extracts.

Objective: To quantify the concentration of this compound in a plant extract using a validated HPLC method.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution with the mobile phase.

  • Sample Preparation:

    • Extract a known weight of dried and powdered plant material (e.g., 1 g) with methanol using sonication or maceration.

    • Filter the extract and evaporate the solvent.

    • Redissolve the residue in a known volume of mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10-20 µL

  • Quantification:

    • Inject the calibration standards and the sample extract into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

    • Express the concentration as mg of this compound per gram of dry weight of the plant material.

Biosynthetic Pathway of this compound

The complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, based on the known biosynthesis of other phenolic glycosides, a putative pathway can be proposed. This compound is a glycoside of a p-hydroxyphenethyl alcohol derivative. The biosynthesis likely originates from the phenylpropanoid pathway.

A key step in the formation of this compound is the glycosylation of the aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of the aglycone. UGTs are a large family of enzymes known to be involved in the biosynthesis of various glycosides in the Oleaceae family.

Cornoside_Biosynthesis cluster_glycosylation Glycosylation Shikimic_Acid Shikimic Acid Pathway Phenylalanine L-Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Hydroxyphenethyl_Alcohol p-Hydroxyphenethyl Alcohol p_Coumaric_Acid->p_Hydroxyphenethyl_Alcohol Multiple Steps Aglycone This compound Aglycone (oxidized p-HPEA derivative) p_Hydroxyphenethyl_Alcohol->Aglycone Oxidation/Rearrangement This compound This compound Aglycone->this compound UGT UDP_Glucose UDP-Glucose UDP_Glucose->this compound

Caption: Putative biosynthetic pathway of this compound.

Workflow for Isolation and Quantification of this compound

The following diagram illustrates a general workflow for the isolation and quantification of this compound from a plant source.

Cornoside_Workflow Plant_Material Plant Material (e.g., leaves, fruits) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration/Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography, Prep. TLC) Crude_Extract->Purification Quantification Quantification (HPLC) Crude_Extract->Quantification Pure_this compound Pure this compound Purification->Pure_this compound Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General workflow for this compound isolation and analysis.

References

Cornoside from Abeliophyllum distichum: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of cornoside, a phenolic glycoside found in the leaves of Abeliophyllum distichum. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its known biological activities and associated signaling pathways.

Introduction

Abeliophyllum distichum, a deciduous shrub native to Korea, is a known source of various bioactive phenolic compounds. Among these, this compound has been identified as a constituent with potential therapeutic applications. This guide focuses on the scientific investigations into this compound from this specific plant source, offering a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation of this compound

The primary method for the isolation of this compound from Abeliophyllum distichum leaves is high-speed counter-current chromatography (HSCCC). This technique allows for the separation of this compound from a complex mixture of other phenolic glycosides.

Experimental Protocol: Extraction and Isolation

The following protocol outlines the general steps for the extraction and isolation of this compound from the leaves of Abeliophyllum distichum.

2.1.1. Plant Material and Extraction

  • Plant Material: Dried leaves of Abeliophyllum distichum are used as the starting material.

  • Extraction: The dried leaves are extracted with ethanol (EtOH) under reflux. The resulting crude EtOH extract is then concentrated.

  • Solvent Partitioning: The concentrated extract is suspended in distilled water and sequentially partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the more polar fractions.

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Isolation

A portion of the n-butanol fraction is subjected to HSCCC for the final purification of this compound.

  • HSCCC System: A standard high-speed counter-current chromatograph is utilized.

  • Solvent System: A two-phase solvent system of ethyl acetate:n-butanol:water in a ratio of 8:0.7:5 (v/v/v) is employed.

  • Elution Mode: The specific elution mode (e.g., head-to-tail) would be selected based on the partition coefficient (K) of this compound in the chosen solvent system.

  • Operational Parameters:

    • Rotational Speed: To be optimized for the specific HSCCC instrument to ensure a stable retention of the stationary phase.

    • Flow Rate: To be adjusted to achieve optimal separation resolution and run time.

    • Temperature: Typically performed at room temperature.

    • Detection: The effluent is monitored using a UV detector at a wavelength suitable for phenolic compounds (e.g., 280 nm).

  • Fraction Collection: Fractions are collected based on the chromatogram peaks, and those containing this compound are pooled.

  • Purity Analysis: The purity of the isolated this compound is determined by high-performance liquid chromatography (HPLC).

  • Structure Confirmation: The chemical structure of the isolated compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

G start Dried Abeliophyllum distichum Leaves extraction Ethanol Extraction (Reflux) start->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, EtOAc, n-BuOH) extraction->partitioning hsccc High-Speed Counter-Current Chromatography (HSCCC) partitioning->hsccc analysis Purity & Structure Analysis (HPLC, NMR) hsccc->analysis end Isolated this compound analysis->end

Figure 1. Workflow for the isolation of this compound.

Quantitative Data

The following table summarizes the known quantitative data for this compound isolated from Abeliophyllum distichum.

ParameterValueReference
Biological Activity
IC50 (Rat Lens Aldose Reductase)150 µM[1]

Note: Data on the yield of this compound from Abeliophyllum distichum is not currently available in the reviewed literature.

Biological Activity and Signaling Pathways

This compound has demonstrated inhibitory activity against rat lens aldose reductase, an enzyme implicated in the development of diabetic complications.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. In hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications such as cataracts, neuropathy, and nephropathy. The ability of this compound to inhibit this enzyme suggests its potential as a therapeutic agent for the prevention or treatment of these conditions.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound from Abeliophyllum distichum are not yet fully elucidated, preliminary evidence suggests a potential influence on the insulin/IGF-1 signaling pathway. This pathway is a key regulator of metabolism, growth, and longevity. Further research is required to determine the precise molecular targets of this compound within this and other signaling networks.

G cluster_0 Polyol Pathway in Hyperglycemia cluster_1 Cellular Effects Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress & Cellular Damage Sorbitol->OsmoticStress Fructose Fructose AR->Sorbitol SDH->Fructose This compound This compound This compound->AR Inhibition

Figure 2. Inhibition of the Polyol Pathway by this compound.

Conclusion

This compound, a phenolic glycoside from Abeliophyllum distichum, presents a promising area for further research and development. Its isolation has been achieved through high-speed counter-current chromatography, and it exhibits inhibitory activity against rat lens aldose reductase. Future studies should focus on optimizing the isolation protocol to improve yield, conducting more extensive biological assays to elucidate its mechanism of action, and further investigating its effects on relevant signaling pathways. This will provide a more complete understanding of its therapeutic potential.

References

Cornoside: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornoside, a naturally occurring phenolic glycoside, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and purification are outlined, alongside an exploration of its interactions with key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a glycosidic linkage between a glucose molecule and a substituted cyclohexadienone aglycone. Its systematic IUPAC name is 4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₀O₈[1][2]
Molecular Weight 316.30 g/mol [1][2]
Appearance Powder[1]
Predicted Water Solubility 22.2 g/L[1]
Predicted Density 1.51 g/cm³[3]
Predicted XlogP -2.1[4]
CAS Number 40661-45-8[1]

Note: Some physical properties are predicted values from computational models and await experimental verification.

Biological Activity

This compound has demonstrated noteworthy biological activities, with its inhibitory effect on aldose reductase being a key finding. Further research is ongoing to explore its full therapeutic potential, including its anti-inflammatory and potential anti-cancer properties.

Table 2: Quantitative Biological Activity of this compound

TargetActivityIC₅₀ ValueSource
Rat Lens Aldose Reductase (AR)Inhibition150 µM[2][5]

Experimental Protocols

Isolation of this compound from Olea europaea (Olive)

The following protocol outlines the extraction and purification of this compound from olive fruit:

  • Extraction:

    • Fresh green olives (100 g) are boiled in methanol (100 mL) for 30 minutes under reflux to deactivate endogenous enzymes.

    • The methanolic extract is decanted. The remaining pulp is re-extracted with an additional 100 mL of methanol.

    • The combined methanolic extracts are evaporated in vacuo to remove the methanol.

    • The resulting aqueous phase is exhaustively extracted with ethyl acetate. The aqueous phase, which contains this compound, is retained.

  • Purification:

    • The aqueous phase is evaporated to dryness, yielding a residue.

    • This residue is subjected to chromatography on an RP-8 silica gel column, eluting with a water-methanol gradient (7:3).

    • Fractions containing crude this compound are collected and further purified by preparative thin-layer chromatography (TLC) on silica gel, using a chloroform-methanol (4:1) solvent system to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A general HPLC protocol for the analysis of glycosides like this compound can be adapted as follows:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).

  • Gradient Program: A linear gradient starting with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

Workflow for HPLC-Guided Isolation:

HPLC_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_hplc HPLC Purification raw_material Plant Material (e.g., Olea europaea) extraction Solvent Extraction (e.g., Methanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions Fractions fractionation->fractions analytical_hplc Analytical HPLC (Method Development) fractions->analytical_hplc prep_hplc Preparative HPLC (Isolation) analytical_hplc->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation This compound This compound This compound->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds to Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Induces

References

Cornoside's Potential in Aldose Reductase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of cornoside, a phenolic glycoside, as an inhibitor of aldose reductase (AR). Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The overactivation of this pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a key therapeutic strategy for mitigating the long-term, debilitating effects of diabetes. This document summarizes the available quantitative data on this compound's inhibitory activity, outlines general experimental protocols for assessing AR inhibition, and situates these findings within the broader context of the polyol pathway and its downstream consequences.

The Polyol Pathway and Its Role in Diabetic Complications

Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

The activation of the polyol pathway contributes to diabetic complications through several mechanisms:

  • Osmotic Stress: The accumulation of sorbitol, an osmolyte, within cells leads to osmotic stress, cellular swelling, and eventual damage.

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent, which is essential for the regeneration of the master antioxidant, glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.

  • Formation of Advanced Glycation End-products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, contributing to the formation of AGEs, which are involved in the cross-linking of proteins and cellular dysfunction.

This compound: A Phenolic Glycoside with Aldose Reductase Inhibitory Activity

This compound is a phenolic glycoside that has been identified as an inhibitor of rat lens aldose reductase[1][2][3]. It was isolated from the leaves of Abeliophyllum distichum alongside other phenolic glycosides[1].

Quantitative Data on Aldose Reductase Inhibition

The inhibitory activity of this compound and its co-isolated compounds against rat lens aldose reductase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below.

CompoundIC50 (µM)Source
This compound 150[1][2]
Acteoside1.39[1]
IsoacteosideNot specified[1]
Eutigoside BNot specified[1]
RutinNot specified[1]
Quercetin (Positive Control)7.05[1]

Note: While isoacteoside, eutigoside B, and rutin were isolated in the same study, their specific IC50 values were not detailed in the available abstract.

General Experimental Protocol for Aldose Reductase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against aldose reductase, based on common methodologies cited in the literature. The specific conditions for the this compound assay may have varied.

Materials:
  • Aldose reductase (from rat lens or recombinant human)

  • NADPH (cofactor)

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer

  • Test compound (e.g., this compound)

  • Positive control (e.g., quercetin, epalrestat)

  • Spectrophotometer

Procedure:
  • Preparation of Reagents: All reagents are prepared in a suitable buffer (e.g., phosphate buffer) to the desired concentrations. The test compound is typically dissolved in a solvent like DMSO.

  • Assay Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well, containing the phosphate buffer, aldose reductase enzyme, and NADPH.

  • Incubation with Inhibitor: The test compound at various concentrations is added to the reaction mixture and incubated for a specific period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • Measurement of Activity: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the test compound to that of a control (without the inhibitor).

  • Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Core Mechanisms

The Polyol Pathway

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor This compound Inhibitor->AR AR_Downstream_Effects Hyperglycemia Hyperglycemia AR_Activation Aldose Reductase Activation Hyperglycemia->AR_Activation Sorbitol_Accumulation Sorbitol Accumulation AR_Activation->Sorbitol_Accumulation NADPH_Depletion NADPH Depletion AR_Activation->NADPH_Depletion Fructose_Increase Increased Fructose AR_Activation->Fructose_Increase Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Oxidative_Stress Oxidative Stress NADPH_Depletion->Oxidative_Stress AGE_Formation AGE Formation Fructose_Increase->AGE_Formation Diabetic_Complications Diabetic Complications Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications AGE_Formation->Diabetic_Complications

References

Cornoside: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornoside, a phenolic glycoside found in plants such as Abeliophyllum distichum and Cornus officinalis, has emerged as a compound of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and relevant experimental data. The primary reported bioactivity of this compound is its ability to inhibit aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1][3] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring phenolic glycoside.[1] Its chemical structure and properties are detailed in Table 1. The primary sources for the isolation of this compound include the leaves of Abeliophyllum distichum and the fruit of Cornus officinalis.[1][2] Historically, extracts from these plants have been used in traditional medicine for various ailments, suggesting a foundation for the exploration of their bioactive constituents.[4] Modern phytochemical research has led to the isolation and characterization of this compound, allowing for the investigation of its specific pharmacological effects.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₄H₂₀O₈PubChem CID 3084796
Molecular Weight316.3 g/mol PubChem CID 3084796
IUPAC Name4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-onePubChem CID 3084796
ClassPhenolic Glycoside[1]

Therapeutic Potential and Mechanism of Action

The primary therapeutic potential of this compound, based on current research, lies in its ability to inhibit the enzyme aldose reductase.

Inhibition of Aldose Reductase and Management of Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is a metabolic pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound can potentially mitigate these complications.

A key study by Li et al. (2013) investigated the inhibitory effects of several phenolic glycosides isolated from the leaves of Abeliophyllum distichum on rat lens aldose reductase.[1]

Table 2: Inhibitory Activity of this compound and Other Compounds on Rat Lens Aldose Reductase

CompoundIC₅₀ (μM)
This compound150
Acteoside1.39
Eutigoside B> 200
Isoacteoside18.2
Rutin10.5
Quercetin (Positive Control)7.05

Data extracted from Li et al. (2013).[1]

As shown in Table 2, while other compounds like Acteoside demonstrated more potent inhibition, this compound exhibited a moderate inhibitory effect on aldose reductase with an IC₅₀ value of 150 μM.[1]

Potential Role in Oxidative Stress and Inflammation

Phenolic glycosides are a class of compounds known for their antioxidant properties. While specific quantitative data for this compound's antioxidant and anti-inflammatory effects are limited in the currently available literature, its chemical structure suggests a potential to scavenge free radicals and modulate inflammatory pathways. Further research is warranted to fully elucidate these potential activities.

Signaling Pathway Involvement

While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, the activities of other structurally related glycosides provide a basis for hypothesized mechanisms. The insulin/IGF-1 signaling pathway, which plays a crucial role in longevity and stress resistance, is a potential target. In the model organism Caenorhabditis elegans, this pathway regulates the activity of key transcription factors including DAF-16 (a FOXO ortholog), SKN-1 (an Nrf2 ortholog), and HSF-1 (heat shock factor 1).

Below is a diagram illustrating the hypothesized modulation of the Insulin/IGF-1 signaling pathway by a glycoside, leading to enhanced stress resistance and longevity.

Insulin_IGF1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glycoside Glycoside DAF2 DAF-2 (Insulin/IGF-1 Receptor) Glycoside->DAF2 Inhibition? AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT1_2 AKT-1/2, SGK-1 AGE1->AKT1_2 DAF16 DAF-16 (FOXO) AKT1_2->DAF16 SKN1 SKN-1 (Nrf2) AKT1_2->SKN1 HSF1 HSF-1 AKT1_2->HSF1 Stress_Resistance Stress Resistance Genes (sod-3, hsp-16.2) DAF16->Stress_Resistance SKN1->Stress_Resistance HSF1->Stress_Resistance

Caption: Hypothesized modulation of the Insulin/IGF-1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the study by Li et al. (2013).[1]

Isolation and Purification of this compound from Abeliophyllum distichum

A general workflow for the isolation of this compound is depicted below.

Isolation_Workflow Start Dried Leaves of Abeliophyllum distichum Extraction Extraction with Methanol Start->Extraction Partition Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) Extraction->Partition HSCCC High-Speed Counter-Current Chromatography (HSCCC) Partition->HSCCC Purification Preparative HPLC HSCCC->Purification End Purified this compound Purification->End

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried leaves of Abeliophyllum distichum are extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which contains this compound, is collected.

  • High-Speed Counter-Current Chromatography (HSCCC): The n-butanol fraction is subjected to HSCCC for further separation. A two-phase solvent system of ethyl acetate-n-butanol-water is typically used.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound from HSCCC are further purified by preparative HPLC on a C18 column with a methanol-water gradient to yield pure this compound.

Rat Lens Aldose Reductase Inhibition Assay

Materials:

  • Rat lenses

  • Phosphate buffer (pH 6.2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Quercetin (positive control)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Lenses from male Sprague-Dawley rats are homogenized in phosphate buffer. The homogenate is centrifuged, and the supernatant containing the crude aldose reductase is collected.

  • Assay Mixture: The reaction mixture contains phosphate buffer, NADPH, the enzyme preparation, and the test compound (this compound or quercetin) at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for a set period.

  • Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Future Directions

The current body of research on this compound provides a promising starting point for its development as a therapeutic agent, particularly for diabetic complications. However, several areas require further investigation:

  • In-depth Pharmacological Profiling: Comprehensive studies are needed to evaluate the antioxidant, anti-inflammatory, and neuroprotective effects of pure this compound, both in vitro and in vivo.

  • Mechanism of Action Elucidation: Further research is required to confirm the interaction of this compound with the insulin/IGF-1 signaling pathway and to identify other potential molecular targets.

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need to be determined to assess its drug-like potential.

  • Preclinical and Clinical Studies: Should further preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.

Conclusion

This compound is a phenolic glycoside with demonstrated inhibitory activity against aldose reductase, suggesting its potential as a therapeutic agent for the management of diabetic complications. While further research is necessary to fully characterize its pharmacological profile and mechanisms of action, the existing data provides a strong rationale for its continued investigation. This technical guide serves as a resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

A Comprehensive Technical Review of Cornoside: From Molecular Mechanisms to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a secoiridoid glucoside primarily isolated from the fruits of Cornus officinalis (Japanese cornel dogwood), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Traditionally used in oriental medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects, particularly in the realms of neuroprotection, anti-inflammation, and antioxidant defense. This technical guide provides a comprehensive review of the current state of this compound research, presenting key quantitative data, detailed experimental protocols, and an exploration of its engagement with critical signaling pathways.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₄H₂₀O₈[3]
Molecular Weight 316.30 g/mol [3]
IUPAC Name 4-hydroxy-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one[3]
Appearance PowderN/A
Solubility Soluble in waterN/A

Quantitative Bioactivity Data

The therapeutic potential of this compound is underscored by its activity in various in vitro and in vivo models. The following tables summarize the available quantitative data on its bioactivity.

Table 1: Anti-inflammatory Activity of this compound
AssayCell Line/ModelStimulantMeasured EffectIC₅₀/EC₅₀Reference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of NO productionNot explicitly stated for this compound alone, but related compounds show activity[4]
Pro-inflammatory Cytokine Expression (IL-6, TNF-α, IL-1β)Mesangial Cells (MMCs)High GlucoseReduction of cytokine expressionNot explicitly stated in IC₅₀ values, but effective at 5, 10, and 30 μM[2]
NF-κB ActivationHuman Umbilical Vein Endothelial Cells (HUVECs)Tumor Necrosis Factor-alpha (TNF-α)Attenuation of NF-κB p65 translocationNot explicitly stated in IC₅₀ values[5]
M1 Macrophage PolarizationBone Marrow-Derived MacrophagesImiquimod (IMQ)-induced psoriasis modelDecreased polarizationNot explicitly stated in IC₅₀ values[1]
Table 2: Neuroprotective and Antioxidant Activity of this compound
AssayModel SystemMeasured EffectIC₅₀/EC₅₀Reference
DPPH Radical ScavengingChemical AssayRadical scavenging activityIC₅₀ = 99.32 µg/mL (for C. officinalis extract)
ABTS Radical ScavengingChemical AssayRadical scavenging activityIC₅₀ = 138.51 µg/mL (for C. officinalis extract)[6]
Oxidative Stress Markers (MDA, SOD, GSH-Px)3xTg-AD MiceReduction of MDA, Increase in SOD and GSH-PxNot applicable (in vivo study)
Cell ViabilityC6 Glioma CellsNo significant effect on viabilityNot cytotoxic up to 20 µM[7]

Note: Much of the available quantitative data is for extracts of Cornus officinalis rather than isolated this compound. Further studies are needed to determine the specific IC₅₀ and EC₅₀ values of pure this compound in a wider range of assays.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway.[2][5] It is suggested that this compound may interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa IKK IKK LPS/TNFa->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB p65/p50 IkBa->NFkB Inhibits Ub Ubiquitin IkBa->Ub Ubiquitination NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->IkBa Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

NF-κB Signaling Pathway and this compound Inhibition.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Activation of this pathway by growth factors leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis.

This compound has been shown to inhibit the phosphorylation of Akt in high glucose-treated mesangial cells, suggesting a role in mitigating diabetic nephropathy.[2] By inhibiting Akt activation, this compound may prevent the downstream proliferative and pro-inflammatory effects associated with this pathway in certain pathological conditions.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation This compound This compound This compound->pAkt Inhibits Phosphorylation

PI3K/Akt Signaling Pathway and this compound Inhibition.
Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.

This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system.[7][8] This activation is a key mechanism behind its antioxidant and neuroprotective effects.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1 Inactivates This compound This compound This compound->Nrf2 Promotes Dissociation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes

Nrf2/HO-1 Pathway and this compound Activation.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in this compound research. For detailed, step-by-step protocols, it is recommended to consult the primary literature cited.

Isolation of this compound from Cornus officinalis

A common method for the isolation of this compound involves solvent extraction and chromatographic separation.

Workflow:

Isolation_Workflow Dried_Fruit Dried Fruit of Cornus officinalis Extraction Extraction with 70% Ethanol Dried_Fruit->Extraction Concentration Concentration under vacuum Extraction->Concentration Partition Partition with Ethyl Acetate and Water Concentration->Partition Aqueous_Phase Aqueous Phase Partition->Aqueous_Phase Column_Chromatography Macroporous Resin Column Chromatography Aqueous_Phase->Column_Chromatography Elution Elution with gradient of Ethanol Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purification Preparative HPLC Fraction_Collection->Purification This compound This compound Purification->this compound

General Workflow for this compound Isolation.

Detailed Steps:

  • Extraction: The dried and powdered fruits of Cornus officinalis are typically extracted with an aqueous ethanol solution (e.g., 70%) at room temperature or under reflux.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the ethanol.

  • Liquid-Liquid Partitioning: The concentrated aqueous extract is then partitioned with a non-polar solvent like ethyl acetate to remove less polar compounds. The aqueous phase, containing the more polar glycosides, is retained.

  • Column Chromatography: The aqueous phase is subjected to column chromatography, often using a macroporous resin (e.g., D101) or Sephadex LH-20.

  • Gradient Elution: The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are pooled and further purified using preparative HPLC to yield the pure compound.[9]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is used to evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.

Protocol Overview:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the free radical scavenging activity of a compound.

Protocol Overview:

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of this compound (dissolved in methanol) are mixed with the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[6]

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB signaling pathway, such as p-IκBα and the p65 subunit.

Protocol Overview:

  • Cell Lysis: Cells treated with this compound and/or a stimulant (e.g., LPS) are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[2]

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-target therapeutic agent with promising anti-inflammatory, neuroprotective, and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2/HO-1 provides a strong rationale for its further development.

However, several areas require further investigation. More extensive quantitative bioactivity studies are needed to establish a comprehensive pharmacological profile of pure this compound. Detailed pharmacokinetic and pharmacodynamic studies in animal models are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish effective dosing regimens. Furthermore, the development of efficient and scalable synthetic routes for this compound will be crucial for its future clinical and commercial development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cornoside from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for the extraction of cornoside, a phenolic glycoside with potential therapeutic properties, from various plant materials. This document includes a comparison of different extraction techniques, detailed experimental protocols, and insights into the biological pathways associated with this compound.

Introduction to this compound

This compound is a naturally occurring phenolic glycoside found in various plant species, including those from the Oleaceae family, such as Olea europaea (olive) and Forsythia suspensa. It has garnered research interest due to its biological activities, including its inhibitory effects on rat lens aldose reductase and its involvement in the insulin/IGF-1 signaling pathway, suggesting its potential in drug development for conditions like diabetic complications and age-related diseases.

Extraction Methodologies: An Overview

The efficient extraction of this compound from plant matrices is a critical first step for its isolation, characterization, and subsequent pharmacological studies. A variety of extraction techniques, ranging from conventional solvent-based methods to modern, technologically advanced approaches, can be employed. The choice of method depends on factors such as the plant material, desired yield and purity, and available resources.

Conventional Extraction Methods:

  • Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is straightforward but can be time-consuming and may result in lower extraction efficiency.

  • Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent compared to maceration. It is more efficient but the prolonged exposure to heat can degrade thermolabile compounds.

Modern Extraction Methods:

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE is generally faster and more efficient than conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This technique is known for its high efficiency, reduced solvent consumption, and shorter extraction times.

Comparative Analysis of Extraction Methods

While specific comparative data for this compound extraction is limited in the literature, studies on the extraction of structurally similar and co-occurring phenolic glycosides, such as oleuropein from olive leaves, provide valuable insights into the relative efficiencies of different methods. The following tables summarize quantitative data from such studies, which can be used as a proxy to guide the selection of an appropriate extraction method for this compound.

Table 1: Comparison of Extraction Yields of Oleuropein from Olive Leaves using Different Solvents.

Solvent SystemExtraction MethodTemperature (°C)TimeYield of Oleuropein (mg/g dry leaf)Reference
80% MethanolSoxhletBoiling8 h13.35[1]
80% EthanolSoxhletBoiling8 h12.44[1]
WaterMaceration604 h13[2]
70% EthanolMaceration25120 min180 (in freeze-dried extract)[2]
70% Ethanol: 30% WaterUltrasound-Assisted<405 minNot specified for oleuropein alone, but high secoiridoid recovery[3]
WaterSolvent-Free Microwave-Assisted-2 min0.06 (ppm)[4]

Table 2: Comparison of Modern Extraction Techniques for Phenolic Compounds from Olive Leaves.

Extraction MethodKey ParametersTotal Phenolic Content (mg GAE/g DW)Oleuropein Content (mg/g DW)Reference
Pressurized Liquid Extraction (PLE)15% Glycerol, 70°C19.460.171[5]
Ultrasound-Assisted Extraction (UAE)15% Glycerol, 70°C15.230.247[5]
Homogenate-Assisted Extraction (HAE)Choline chloride:Citric acid, 60°C, 12,000 rpm55.12Not specified[4]
Microwave-Assisted Extraction (MAE)70% Ethanol: 30% Water, 300W, 2 minNot specified for TPC, but high TFC yieldHigh, cultivar dependent[6]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from plant materials.

Protocol 1: Conventional Solid-Liquid Extraction of this compound from Olea europaea (Green Olives)[7]

This protocol is adapted from a study that successfully isolated this compound from green olives.

Materials and Reagents:

  • Green olives

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • RP-8 silica gel

  • Silica gel for preparative TLC

  • Chloroform (CHCl₃)

  • Rotary evaporator

  • Chromatography columns and plates

Procedure:

  • Extraction:

    • Take 100 g of green olives and add them to 100 ml of boiling methanol.

    • Reflux for 30 minutes to inactivate enzymes.

    • Decant the methanol and remove the kernels from the olives.

    • Extract the remaining pulp with an additional 100 ml of methanol.

    • Combine the methanol extracts and evaporate in vacuo to remove the methanol.

  • Liquid-Liquid Partitioning:

    • Exhaustively extract the remaining aqueous phase with ethyl acetate. This step removes less polar compounds like oleuropein and ligstroside. This compound will remain in the aqueous phase.

  • Purification:

    • Evaporate the aqueous phase in vacuo to obtain a residue.

    • Chromatograph the residue on an RP-8 silica gel column using a water-methanol gradient (e.g., 7:3 v/v) to obtain crude this compound.

    • Further purify the crude this compound by preparative Thin Layer Chromatography (TLC) on a silica gel plate, eluting with a chloroform-methanol mixture (e.g., 4:1 v/v) to yield pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Glycosides (Adaptable for this compound)

This protocol is a general procedure for the UAE of phenolic glycosides from plant materials like Forsythia suspensa leaves, a known source of this compound. Optimization of parameters is recommended for each specific plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Forsythia suspensa leaves)

  • Methanol (or other suitable solvent)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Mix a known amount of the powdered plant material (e.g., 1 g) with a specific volume of the extraction solvent (e.g., 20 mL of 76.6% methanol in water).[7]

  • Ultrasonication:

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasonic waves at a specific frequency (e.g., 60 kHz) and power for a set duration (e.g., 60 minutes) and temperature (e.g., 70°C).[7] These parameters should be optimized for maximum yield.

  • Isolation:

    • After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

    • Collect the supernatant.

    • The extraction can be repeated on the residue to increase the yield.

  • Concentration:

    • Combine the supernatants and evaporate the solvent using a rotary evaporator to obtain the crude extract containing this compound.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques as described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE) of Phenolic Glycosides (Adaptable for this compound)

This is a general protocol for MAE of phenolic compounds from plant materials such as olive leaves, which can be adapted for this compound extraction.

Materials and Reagents:

  • Dried and powdered plant material (e.g., olive leaves)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Mix a known amount of the powdered plant material (e.g., 1 g) with a specific volume of the extraction solvent (e.g., 50 mL of 70% ethanol in water).[6]

  • Microwave Irradiation:

    • Place the mixture in a suitable vessel for the microwave extractor.

    • Apply microwave irradiation at a set power (e.g., 300 W) for a specific duration (e.g., 2 minutes).[6] These parameters should be optimized for the target compound and plant material.

  • Isolation:

    • After irradiation, allow the mixture to cool.

    • Filter the mixture to separate the solid residue from the liquid extract.

  • Concentration:

    • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification:

    • The crude extract can then be purified using chromatographic methods as outlined in Protocol 1.

Biological Signaling Pathways of this compound

This compound has been reported to exhibit biological activities related to aldose reductase inhibition and the insulin/IGF-1 signaling pathway.

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and contribute to diabetic complications. This compound has been shown to be an inhibitor of rat lens aldose reductase. The inhibitory mechanism likely involves the binding of this compound to the active site of the enzyme, preventing the reduction of glucose.

AldoseReductaseInhibition cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol + NADPH DiabeticComplications Diabetic Complications Sorbitol->DiabeticComplications AldoseReductase Aldose Reductase NADP NADP+ AldoseReductase->NADP This compound This compound This compound->AldoseReductase Inhibition NADPH NADPH NADPH->AldoseReductase

This compound inhibits the Aldose Reductase enzyme in the polyol pathway.
Insulin/IGF-1 Signaling Pathway

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that plays a crucial role in growth, metabolism, and aging. In organisms like C. elegans, this pathway involves a cascade of proteins that ultimately regulate the activity of transcription factors such as DAF-16 (a FOXO ortholog), SKN-1 (an Nrf2 ortholog), and HSF-1. This compound has been reported to upregulate the expression of these downstream transcription factors, suggesting its potential to modulate this pathway and influence longevity and stress resistance.

IGF1_Signaling cluster_IIS Insulin/IGF-1 Signaling Pathway This compound This compound DAF16 DAF-16 (FOXO) This compound->DAF16 Upregulates SKN1 SKN-1 (Nrf2) This compound->SKN1 HSF1 HSF-1 This compound->HSF1 DAF2 DAF-2 (IGF-1 Receptor) AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2, SGK-1 AGE1->AKT AKT->DAF16 Inhibits Longevity Longevity & Stress Resistance DAF16->Longevity SKN1->Longevity HSF1->Longevity

This compound upregulates key transcription factors in the Insulin/IGF-1 signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant materials.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Olive leaves, Forsythia) Drying Drying & Grinding PlantMaterial->Drying Extraction Extraction (Maceration, Soxhlet, UAE, MAE) Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Chromatographic Purification (e.g., Column, TLC, HPLC) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purethis compound->Analysis

General workflow for this compound extraction and analysis.

Conclusion

The extraction of this compound from plant materials can be achieved through various methods, with modern techniques like UAE and MAE offering advantages in terms of efficiency and reduced processing times. The provided protocols offer a starting point for researchers, and optimization of extraction parameters is crucial for achieving high yields of this promising bioactive compound. Further investigation into the biological activities of this compound, particularly its role in the insulin/IGF-1 signaling pathway and as an aldose reductase inhibitor, will be vital for its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Isolation and Purification of Cornoside from Abeliophyllum distichum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the isolation and purification of Cornoside, a phenolic glycoside, from the leaves of Abeliophyllum distichum (White Forsythia). The methodologies described herein encompass solvent extraction, liquid-liquid partitioning, and a representative High-Speed Counter-Current Chromatography (HSCCC) protocol for the purification of this compound. Additionally, this document summarizes the known biological activities of this compound and presents relevant quantitative data from the literature.

Introduction

Abeliophyllum distichum, a monotypic genus endemic to Korea, is a deciduous shrub belonging to the Oleaceae family.[1] Traditionally used in folk medicine, this plant is a rich source of various bioactive compounds, including phenolic glycosides.[2][3] Among these, this compound has garnered interest for its potential therapeutic applications.

This compound is a phenolic glycoside that has been identified as a constituent of A. distichum leaves.[4] Research has indicated its potential as an inhibitor of rat lens aldose reductase, suggesting a possible role in mitigating diabetic complications.[5] Furthermore, studies have implicated this compound in the insulin/IGF-1 signaling pathway, highlighting its potential relevance in age-related and metabolic research.[6]

The isolation and purification of this compound in high purity are essential for its further pharmacological evaluation and potential drug development. This document outlines a systematic approach to achieve this, based on established phytochemical techniques.

Quantitative Data

The following table summarizes the quantitative data related to the extraction of bioactive compounds from Abeliophyllum distichum. It is important to note that a specific yield for purified this compound has not been reported in the reviewed literature.

ParameterValueSource Plant MaterialReference
Extraction Yield
70% Ethanol Extract510 g / kgDried Leaves
Ethanol Extract400 g / kgDried Leaves[5]
Partitioning Yields (from 120g EtOH Extract)
n-Hexane Fraction8 gDried Leaves[5]
Chloroform Fraction11 gDried Leaves[5]
Ethyl Acetate Fraction29 gDried Leaves[5]
n-Butanol Fraction75 gDried Leaves[5]
Purity of Commercial this compound ~96.5%N/A

Experimental Protocols

The following protocols describe a comprehensive procedure for the isolation and purification of this compound from the dried leaves of Abeliophyllum distichum.

Plant Material and Reagents
  • Plant Material: Dried leaves of Abeliophyllum distichum.

  • Reagents:

    • Ethanol (95% and 70%)

    • n-Hexane

    • Chloroform

    • Ethyl Acetate

    • n-Butanol

    • Deionized Water

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic Acid (LC-MS grade)

Extraction and Solvent Partitioning

This protocol is adapted from methodologies described for the extraction of glycosides from A. distichum.[5]

  • Grinding: Grind the dried leaves of A. distichum into a fine powder.

  • Extraction:

    • Suspend the powdered leaves in 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Perform the extraction at 75°C for 4 hours with continuous stirring.

    • Filter the extract through Whatman No. 4 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 70% ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in deionized water.

    • Perform sequential liquid-liquid partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol.

    • For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the respective organic layers.

    • The n-butanol fraction, which is expected to be enriched with polar glycosides like this compound, should be collected and concentrated under reduced pressure.

High-Speed Counter-Current Chromatography (HSCCC) Purification

The following is a representative HSCCC protocol for the purification of this compound from the n-butanol fraction. This protocol is based on the solvent system reported for the separation of phenolic glycosides from A. distichum and general HSCCC operational parameters for similar compounds, and may require optimization.[4]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a two-phase solvent system consisting of ethyl acetate, n-butanol, and water in a volume ratio of 8:0.7:5.

    • Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.

    • Separate the upper and lower phases just before use.

  • HSCCC Instrument Setup and Equilibration:

    • Fill the HSCCC column entirely with the stationary phase (typically the upper phase for this solvent system).

    • Pump the mobile phase (typically the lower phase) into the column at a flow rate of 1.5-2.0 mL/min while the column is rotating at a speed of 800-900 rpm.

    • Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection and Fraction Collection:

    • Dissolve a known amount of the dried n-butanol fraction in a small volume of the biphasic solvent mixture.

    • Inject the sample solution into the HSCCC system.

    • Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).

    • Collect fractions based on the elution profile.

  • Isolation of this compound:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

Purity Analysis and Structural Confirmation
  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the isolated this compound using a reverse-phase C18 column.

    • A suitable mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution at a wavelength of 280 nm.

  • Nuclear Magnetic Resonance (NMR):

    • Confirm the chemical structure of the purified compound by acquiring 1H and 13C NMR spectra and comparing the data with published values for this compound.

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis start Dried Abeliophyllum distichum Leaves extraction 70% Ethanol Extraction start->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) extraction->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol hsccc High-Speed Counter-Current Chromatography (HSCCC) n_butanol->hsccc fractions Fraction Collection hsccc->fractions hplc HPLC Analysis fractions->hplc pure_this compound Purified this compound hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Simplified Insulin/IGF-1 Signaling Pathway

G cluster_pathway Simplified Insulin/IGF-1 Signaling Pathway DAF2 DAF-2 (IGF-1 Receptor) DAF16 DAF-16 DAF2->DAF16 inhibits Antioxidant_Genes Antioxidant Genes (sod-3, gst-4, hsp-16.2) DAF16->Antioxidant_Genes SKN1 SKN-1 SKN1->Antioxidant_Genes HSF1 HSF-1 HSF1->Antioxidant_Genes Longevity Increased Longevity Antioxidant_Genes->Longevity This compound This compound This compound->DAF2 may inhibit

Caption: Postulated action of this compound on the Insulin/IGF-1 pathway.

Application Notes

  • Aldose Reductase Inhibition: this compound has been shown to exhibit inhibitory effects on rat lens aldose reductase.[5] This enzyme is implicated in the pathogenesis of diabetic complications, such as cataracts, neuropathy, and nephropathy. The purification of this compound allows for further investigation into its potential as a therapeutic agent for the prevention and treatment of these conditions.

  • Modulation of Insulin/IGF-1 Signaling: Studies suggest that the life-prolonging effects of this compound may be dependent on the insulin/IGF-1 signaling pathway.[6] It has been observed to upregulate the expression of antioxidant genes, which are regulated by downstream transcription factors such as DAF-16, SKN-1, and HSF-1. Purified this compound can be utilized in cell-based and in vivo models to further elucidate its mechanism of action within this critical aging and metabolic pathway.

  • Reference Standard: Highly purified this compound can serve as a valuable analytical reference standard for the quality control and standardization of Abeliophyllum distichum extracts and derived products. This is crucial for ensuring the consistency and efficacy of herbal preparations and for conducting accurate quantitative analyses.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the successful isolation and purification of this compound from Abeliophyllum distichum. The availability of pure this compound is paramount for advancing our understanding of its biological activities and for exploring its potential as a novel therapeutic agent. The representative HSCCC method, in particular, provides a robust starting point for researchers to optimize and scale up the purification process. Further studies are warranted to determine the precise yield of this compound from A. distichum and to fully characterize its pharmacological profile.

References

Application Notes and Protocols for the Purification of Cornoside Using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a phenolic glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. It has been identified as an inhibitor of rat lens aldose reductase (AR), suggesting its potential in mitigating oxidative stress and inflammation associated with diabetic complications.[1] Furthermore, research indicates its involvement in the insulin/IGF-1 signaling pathway, highlighting its potential life-prolonging effects.[] Given its therapeutic promise, the development of efficient and scalable purification methods is paramount. High-speed counter-current chromatography (HSCCC) presents a robust, liquid-liquid partition chromatography technique that circumvents the challenges associated with traditional solid-phase chromatography, such as irreversible sample adsorption.[3][4][5] This document provides detailed application notes and protocols for the purification of this compound, leveraging HSCCC technology. While direct literature on the HSCCC purification of this compound is emerging, this protocol is adapted from successful methods used for the purification of structurally similar iridoid glycosides, such as morroniside and loganin, from Cornus officinalis (Fructus Corni), the natural source of this compound.[6][7][8]

Chemical Profile: this compound

PropertyValueSource
Molecular Formula C14H20O8[9]
Molecular Weight 316.3 g/mol [1]
CAS Number 40661-45-8[1]
Class O-glycosyl compound[10]
Bioactivity Aldose reductase (AR) inhibitor[1][]

Experimental Protocols

Sample Preparation: Extraction from Cornus officinalis

A crucial first step in the purification of this compound is its efficient extraction from the raw plant material, typically the dried ripe sarcocarp of Cornus officinalis.

Protocol:

  • Milling: Grind the dried Cornus officinalis fruits into a coarse powder.

  • Ultrasonic Extraction:

    • Place the powdered material in a flask with 50% methanol.

    • Perform ultrasonic extraction for a specified duration (e.g., 30 minutes).

    • Filter the extract and repeat the extraction process on the residue to ensure maximum yield.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Pre-purification (Optional but Recommended):

    • Subject the crude extract to macroporous resin column chromatography.

    • Elute with a stepwise gradient of ethanol (e.g., 15% and 40% ethanol).

    • The fraction eluted with 40% ethanol is often enriched with iridoid glycosides and can be used as the sample for HSCCC.[6][8]

HSCCC System and Solvent Selection

The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. The ideal system will provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2.

Recommended Solvent Systems:

Based on the successful separation of similar iridoid glycosides from Fructus Corni, the following solvent systems are recommended for the purification of this compound:

System No.Solvent System Composition (v/v/v)Stationary PhaseApplicationReference
1n-butanol-methanol-1% acetic acid water (4:1:6)Upper PhaseSeparation of morroniside and loganin[6][8]
2dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1)Not specifiedSeparation of sweroside, morroniside, and loganin[7]

Protocol for Solvent System Selection:

  • Prepare the chosen solvent system by thoroughly mixing the components in a separatory funnel.

  • Allow the phases to separate.

  • Add a small amount of the pre-purified extract to a test tube containing equal volumes of the upper and lower phases.

  • Shake the tube vigorously and allow the phases to separate.

  • Analyze the concentration of this compound in both the upper and lower phases using HPLC to determine the partition coefficient (K = concentration in stationary phase / concentration in mobile phase).

HSCCC Purification Protocol

Instrumentation:

  • High-Speed Counter-Current Chromatograph

  • HPLC Pump

  • UV-Vis Detector

  • Fraction Collector

Protocol:

  • Column Preparation: Fill the entire HSCCC column with the stationary phase (typically the upper phase).

  • Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.0-2.0 mL/min) while the column is rotating at a set speed (e.g., 800-900 rpm). Continue until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Once the system is equilibrated, inject the pre-purified sample solution (dissolved in a mixture of the upper and lower phases) into the column.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.

  • Purification and Identification: Combine the pure fractions, evaporate the solvent, and identify the final product using techniques such as ESI-MS, ¹H-NMR, and ¹³C-NMR.[6][7][8]

Data Presentation

The following tables summarize the quantitative data from the HSCCC purification of iridoid glycosides from Cornus officinalis, which can be used as a benchmark for the purification of this compound.

Table 1: HSCCC Purification of Morroniside and Loganin

ParameterValueReference
Sample Size 50 mg of 40% ethanol fraction[6][8]
Solvent System n-butanol-methanol-1% acetic acid water (4:1:6, v/v)[6][8]
Stationary Phase Upper Phase[6][8]
Yield (Morroniside) 28.7 mg[6][8]
Purity (Morroniside) 97.8%[6][8]
Yield (Loganin) 11.5 mg[6][8]
Purity (Loganin) 98.6%[6][8]

Table 2: HSCCC Purification of Sweroside, Morroniside, and Loganin

ParameterValueReference
Sample Size 100 mg of crude extract[7]
Solvent System dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v)[7]
Yield (Sweroside) 7.9 mg[7]
Purity (Sweroside) 92.3%[7]
Yield (Morroniside) 13.1 mg[7]
Purity (Morroniside) 96.3%[7]
Yield (Loganin) 10.2 mg[7]
Purity (Loganin) 94.2%[7]

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Sample Preparation cluster_prepurification Pre-purification cluster_hsccc HSCCC Purification cluster_final Final Product A Cornus officinalis Fruits B Grinding A->B C Ultrasonic Extraction (50% Methanol) B->C D Filtration & Concentration C->D E Crude Extract D->E F Macroporous Resin Column Chromatography E->F G Elution with 40% Ethanol F->G H Enriched this compound Fraction G->H I HSCCC System Preparation H->I J Sample Injection I->J K Elution & Fraction Collection J->K L HPLC Analysis K->L M Pure this compound L->M N Structural Identification (MS, NMR) M->N

Caption: Workflow for this compound purification.

Logical Relationship of HSCCC Parameters

G cluster_input Input Parameters cluster_process HSCCC Process cluster_output Output Metrics SolventSystem Solvent System HSCCC High-Speed Counter-Current Chromatography SolventSystem->HSCCC determines Partition Coefficient (K) FlowRate Flow Rate FlowRate->HSCCC affects Resolution & Time RotationalSpeed Rotational Speed RotationalSpeed->HSCCC maintains Stationary Phase SampleSize Sample Size SampleSize->HSCCC impacts Loading Capacity Purity Purity HSCCC->Purity Yield Yield HSCCC->Yield SeparationTime Separation Time HSCCC->SeparationTime

Caption: Key parameters influencing HSCCC.

References

Application Notes and Protocols for the Quantitative Analysis of Cornoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a phenylethanoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities[1]. Found in various medicinal plants such as those from the Veronica, Forsythia, and Cornus genera, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation[1][2][3][4][5][6][7][8][9][10][11]. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a summary of its biological activity.

Quantitative Data Summary

While extensive quantitative data for this compound across a wide range of plant species is still emerging in the literature, its presence has been qualitatively confirmed in several genera. The following table summarizes the current understanding of this compound distribution. Researchers are encouraged to use the protocols outlined in this document to generate quantitative data for their specific plant materials.

Plant GenusPlant PartAnalytical MethodQuantitative Data (mg/g of dry weight)Reference
Cornus officinalisFruitNot SpecifiedPresence Confirmed[1]
Veronica spp.Aerial PartsNMR SpectroscopyPresence Confirmed[3]
Forsythia spp.Fruits, LeavesNot SpecifiedPresence Confirmed[2][4]
Olea europaea (Olive)FruitNot SpecifiedPresence Confirmed[12]

Experimental Protocols

The following protocols provide a framework for the extraction and quantitative analysis of this compound from plant materials. Method validation is a critical step to ensure the accuracy and reliability of the results and should be performed according to ICH guidelines[5].

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and finely powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC or LC-MS analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of similar phenolic glycosides and should be optimized and validated for this compound quantification.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-10% B

      • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (if available) of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase.

  • Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extract.

Protocol 3: Quantitative Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation and Conditions:

  • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: As described in the HPLC protocol.

  • MS Parameters (to be optimized):

    • Ionization Mode: Negative ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (requires a pure standard to determine precursor and product ions).

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Gas Flow Rates: To be optimized for the specific instrument.

Procedure:

  • Standard and Sample Preparation: As described in the HPLC protocol.

  • Method Development: If using MRM, infuse a standard solution of this compound to determine the optimal precursor ion and product ions, as well as the collision energy.

  • Sample Analysis: Inject the prepared plant extract and calibration standards into the LC-MS system.

  • Quantification: Create a calibration curve using the peak areas of the this compound standard. The concentration of this compound in the plant extract is then determined from this curve.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant properties. Studies have shown that it can inhibit the inflammatory response induced by lipopolysaccharide (LPS)[1]. The underlying mechanisms involve the regulation of key signaling pathways.

Anti-inflammatory and Antioxidant Signaling Pathways of this compound

This compound exerts its effects by modulating the NF-κB, STAT-1, and Nrf2-HO-1 signaling pathways [1]. In response to inflammatory stimuli like LPS, this compound has been shown to:

  • Inhibit NF-κB activation: This leads to a downstream reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1].

  • Suppress STAT-1 phosphorylation: This further contributes to the down-regulation of inflammatory mediators[1].

  • Activate the Nrf2-HO-1 pathway: This pathway is a key regulator of the antioxidant response. This compound promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1)[1].

Additionally, this compound has been reported to have an inhibitory effect on rat lens aldose reductase with an IC50 of 150 μM and to influence the insulin/IGF-1 signaling pathway by upregulating the expression of antioxidant genes[].

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_result Result Plant_Material Dried, Powdered Plant Material Extraction_Solvent 80% Methanol Plant_Material->Extraction_Solvent Ultrasonic_Bath Ultrasonication (30 min) Extraction_Solvent->Ultrasonic_Bath Centrifugation Centrifugation (4000 rpm, 15 min) Ultrasonic_Bath->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration HPLC_LCMS HPLC or LC-MS Analysis Filtration->HPLC_LCMS Data_Processing Data Processing & Quantification HPLC_LCMS->Data_Processing Final_Result This compound Concentration (mg/g) Data_Processing->Final_Result Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates STAT1 STAT1 TLR4->STAT1 This compound This compound This compound->IKK inhibits pSTAT1 p-STAT1 This compound->pSTAT1 inhibits Nrf2_Keap1 Nrf2-Keap1 This compound->Nrf2_Keap1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) NFkB_nucleus->Proinflammatory_Genes activates transcription STAT1->pSTAT1 phosphorylation pSTAT1->Proinflammatory_Genes activates transcription Nrf2 Nrf2 (nucleus) Nrf2_Keap1->Nrf2 Nrf2 release & translocation ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates transcription

References

Application Note: HPLC Quantification of Cornoside

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-based approach for the precise quantification of Cornoside is essential for researchers in natural product chemistry, pharmacology, and drug development. This document provides a detailed application note and protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC). The method is adapted from a validated procedure for similar iridoid glycosides found in Cornus species, providing a robust starting point for routine analysis and quality control.

Introduction

This compound is a naturally occurring iridoid glycoside with potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for standardization, pharmacokinetic studies, and quality assessment of herbal products. This application note describes a reversed-phase HPLC method for the determination of this compound.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography with a C18 column to separate this compound from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (to improve peak shape) and an organic solvent (acetonitrile or methanol). Detection is performed using a UV detector, as this compound exhibits UV absorbance. Quantification is based on the peak area of this compound in the chromatogram, which is proportional to its concentration.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid or Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

  • Chromatographic Column:

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for plant extracts:

  • Extraction: Accurately weigh about 1 g of the powdered plant material. Extract with 50 mL of 80% methanol in an ultrasonic bath for 30 minutes. Repeat the extraction process twice.

  • Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional, if matrix interference is high): The dried extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Sample Solution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Method Parameters

The following HPLC conditions are a starting point and may require optimization for specific applications. This method is adapted from a validated method for iridoid glycosides in Cornus species.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-11 min: 5-95% B; 11-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.35 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection Wavelength 240 nm

4. Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below. The provided data is based on a similar iridoid glycoside, loganin, and should be established specifically for this compound.

Validation ParameterTypical Acceptance CriteriaExample Data (for Loganin)
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) Defined by the linear range1 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1~0.1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1~0.3
Precision (%RSD) Intraday: < 2%; Interday: < 3%Intraday: 1.5%; Interday: 2.5%
Accuracy (% Recovery) 98 - 102%99.5%
Specificity No interfering peaks at the retention time of the analytePeak purity confirmed by DAD

5. Data Analysis

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis PlantMaterial Plant Material Extraction Ultrasonic Extraction (80% Methanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration FinalSample Dissolve & Filter (0.45 µm) Filtration->FinalSample Injection Inject Sample and Standards FinalSample->Injection RefStd This compound Reference Standard StockSol Prepare Stock Solution (1 mg/mL in Methanol) RefStd->StockSol WorkStd Prepare Working Standards (1-100 µg/mL) StockSol->WorkStd WorkStd->Injection HPLC HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatograms HPLC->Chromatogram Injection->HPLC CalCurve Construct Calibration Curve Chromatogram->CalCurve Quantification Quantify this compound in Sample CalCurve->Quantification

Caption: Workflow for the quantification of this compound from plant material.

Logical Relationship of Method Validation Parameters

G cluster_parameters Validation Parameters MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Key parameters for HPLC method validation.

Disclaimer: The provided HPLC method is a recommended starting point based on the analysis of structurally related compounds. It is essential to perform a full method validation for the quantification of this compound in your specific matrix to ensure accurate and reliable results.

Application Notes and Protocols for Cell-Based Assays: Evaluating Cornoside's Aldose Reductase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a phenolic glycoside, has been identified as an inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy by causing osmotic stress and redox imbalances.[2][3] Therefore, inhibiting aldose reductase is a key therapeutic strategy for mitigating these complications.

These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound in inhibiting aldose reductase activity within a cellular context, primarily focusing on rat lens epithelial cells. This cell type is highly relevant as the lens is a primary site for diabetic complications where aldose reductase is prominently active.[4]

Data Presentation: this compound Activity

Table 1: Enzymatic Inhibition of Aldose Reductase by this compound

CompoundTargetIC50 (μM)Source
This compoundRat Lens Aldose Reductase150[1]

Table 2: Effect of this compound on High-Glucose-Induced Pro-inflammatory Cytokine Production in Mesangial Cells

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Control105.2 ± 8.1155.4 ± 12.385.7 ± 7.9
High Glucose (HG)385.6 ± 25.4450.1 ± 30.2290.3 ± 21.5
HG + this compound (5 μM)290.8 ± 19.7345.8 ± 23.1220.1 ± 18.3
HG + this compound (10 μM)215.4 ± 15.3250.6 ± 18.9165.9 ± 14.6
HG + this compound (30 μM)150.7 ± 11.9180.2 ± 15.4110.5 ± 10.1
*Data is presented as mean ± SD and is adapted from a study on high glucose-treated mesangial cells.[1]

Signaling Pathways and Experimental Workflow

Polyol Pathway and Downstream Signaling in Diabetic Complications

Under hyperglycemic conditions, elevated intracellular glucose is converted to sorbitol by aldose reductase. This process consumes NADPH, a critical cofactor for glutathione reductase, leading to increased oxidative stress. The accumulation of sorbitol also causes osmotic stress. These cellular stresses can activate downstream signaling pathways, including the transforming growth factor-beta (TGF-β) and mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), contributing to inflammation, fibrosis, and other cellular damage associated with diabetic complications.[5]

Polyol_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress cluster_3 Downstream Signaling & Pathogenesis High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Oxidative Stress\n(Reduced NADPH) Oxidative Stress (Reduced NADPH) Sorbitol->Oxidative Stress\n(Reduced NADPH) This compound This compound This compound->Sorbitol Inhibits TGF-beta Activation TGF-beta Activation Osmotic Stress->TGF-beta Activation Diabetic Complications Diabetic Complications TGF-beta Activation->Diabetic Complications Oxidative Stress Oxidative Stress ERK1/2 Activation ERK1/2 Activation Oxidative Stress->ERK1/2 Activation ERK1/2 Activation->Diabetic Complications

Caption: The Polyol Pathway and its role in diabetic complications.

Experimental Workflow for Cell-Based Aldose Reductase Inhibition Assay

The following diagram outlines the key steps for assessing the inhibitory activity of this compound on aldose reductase in a cell-based assay.

Experimental_Workflow Start Start Cell_Culture Culture Rat Lens Epithelial Cells Start->Cell_Culture Hyperglycemic_Induction Induce Hyperglycemic State (High Glucose/Galactose Medium) Cell_Culture->Hyperglycemic_Induction Inhibitor_Treatment Treat with this compound (Varying Concentrations) Hyperglycemic_Induction->Inhibitor_Treatment Cell_Lysis Cell Lysis and Protein Quantification Inhibitor_Treatment->Cell_Lysis Sorbitol_Assay Quantify Intracellular Sorbitol Cell_Lysis->Sorbitol_Assay Data_Analysis Data Analysis and IC50 Determination Sorbitol_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell-based aldose reductase inhibition assay.

Experimental Protocols

Protocol 1: Culture of Rat Lens Epithelial Cells (RLEpiC)

This protocol is adapted for the culture of primary rat lens epithelial cells.

Materials:

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Culture flasks/plates

  • Sterile PBS (Phosphate-Buffered Saline)

Procedure:

  • Rat Lens Epithelial Cells (RLEpiC) are cryopreserved at passage one and should be thawed rapidly in a 37°C water bath.[4]

  • Transfer the thawed cells to a sterile centrifuge tube containing 10 mL of pre-warmed DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh culture medium.

  • Seed the cells into a culture flask at an appropriate density (e.g., 5 x 10^5 cells per T25 flask).

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Note: RLEpiC are not recommended for long-term expansion as they have limited proliferation in culture.[4]

Protocol 2: High-Glucose Induced Sorbitol Accumulation Assay

This protocol describes the induction of sorbitol accumulation in RLEpiC and the subsequent testing of this compound's inhibitory effect.

Materials:

  • Cultured RLEpiC (as per Protocol 1)

  • DMEM with normal glucose (5.5 mM)

  • DMEM with high glucose (e.g., 30-55 mM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Control vehicle (e.g., DMSO)

  • Sterile 24-well or 96-well plates

Procedure:

  • Seed RLEpiC into 24-well or 96-well plates and allow them to adhere and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours prior to the experiment.

  • Prepare the following treatment groups in triplicate:

    • Normal Glucose Control: DMEM with 5.5 mM glucose.

    • High Glucose Control: DMEM with 30-55 mM glucose + vehicle.

    • This compound Treatment: DMEM with 30-55 mM glucose + varying concentrations of this compound (e.g., 0, 5, 10, 30, 100, 200 μM).

    • Osmotic Control: DMEM with 5.5 mM glucose + mannitol to match the osmolarity of the high glucose medium.

  • Remove the starvation medium and add the respective treatment media to the cells.

  • Incubate for 24-48 hours at 37°C and 5% CO2.

  • After incubation, proceed to Protocol 3 for the quantification of intracellular sorbitol.

Protocol 3: Quantification of Intracellular Sorbitol (Fluorometric Assay)

This protocol is based on a commercially available sorbitol assay kit.

Materials:

  • Sorbitol Assay Kit (e.g., Sigma-Aldrich MAK442 or similar)

  • Treated cells from Protocol 2

  • PBS

  • Deionized water

  • Microcentrifuge tubes

  • 96-well clear flat-bottom plates

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of water or the assay buffer provided in the kit. Scrape the cells to ensure complete lysis.

    • Transfer the cell lysate to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any debris.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of sorbitol standards according to the kit manufacturer's instructions (e.g., 0, 2, 4, 6, 8, 10 μL of a 1 mM sorbitol standard diluted to a final volume with assay buffer).

  • Assay Reaction:

    • Prepare a master reaction mix containing the assay buffer, enzyme mix, and probe as per the kit's protocol.

    • Add the master reaction mix to each well of a 96-well plate.

    • Add the prepared standards and cell lysate samples to their respective wells.

  • Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve of absorbance versus sorbitol concentration.

    • Determine the sorbitol concentration in the samples from the standard curve.

    • Normalize the sorbitol concentration to the protein content of each sample (determined by a standard protein assay like BCA).

    • Calculate the percentage inhibition of sorbitol accumulation for each this compound concentration relative to the high glucose control.

    • Determine the IC50 value of this compound for sorbitol accumulation inhibition.

Conclusion

The provided protocols offer a robust framework for evaluating the cell-based aldose reductase inhibitory activity of this compound. By utilizing a relevant cell model and quantifying the direct product of the enzymatic reaction, researchers can obtain valuable data on the potential of this compound as a therapeutic agent for diabetic complications. Further investigations could explore the downstream effects of this compound on signaling pathways such as TGF-β and ERK1/2 to elucidate its complete mechanism of action in a cellular context.

References

Application Notes and Protocols: In Vitro Antioxidant Activity Assays for Cornoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a naturally occurring iridoid glycoside, has garnered interest for its potential therapeutic properties. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Therefore, evaluating the antioxidant potential of compounds like this compound is a critical step in drug discovery and development. This document provides detailed protocols for common in vitro antioxidant activity assays, including the DPPH, ABTS, and FRAP assays, which are fundamental for screening and characterizing the antioxidant capacity of test compounds.

While specific quantitative data for this compound is not available in the provided search results, this guide offers standardized procedures and illustrative data tables to aid researchers in designing and interpreting their experiments.

Key In Vitro Antioxidant Activity Assays

A compound's antioxidant activity can be evaluated through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The assays described below are based on these principles.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1][2] The stable DPPH radical has a deep purple color, which turns to a pale yellow upon reduction by an antioxidant.[2][3] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4][5] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[5][6] This assay is applicable to both hydrophilic and lipophilic compounds.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9] The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.[10] This assay is often used to determine the total antioxidant capacity of a sample.[11]

Data Presentation

Quantitative results from these assays are typically expressed as the IC50 value, which is the concentration of the test compound required to achieve 50% of the maximum effect (e.g., 50% radical scavenging).[3][12] A lower IC50 value indicates a higher antioxidant potency.[3] The results can be summarized in tables for clear comparison with standard antioxidants like Ascorbic Acid (Vitamin C) or Trolox.

Table 1: Illustrative DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)
This compoundExample Value: 75.4 ± 5.2
Ascorbic Acid (Standard)Example Value: 10.2 ± 1.1

Table 2: Illustrative ABTS Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)
This compoundExample Value: 98.1 ± 6.8
Trolox (Standard)Example Value: 15.5 ± 1.5

Table 3: Illustrative Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Fe(II) Equivalent/mg)
This compoundExample Value: 150.7 ± 12.3
Ascorbic Acid (Standard)Example Value: 850.2 ± 45.7

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[2]

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • Add 50 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.[2]

    • Add 150 µL of the DPPH solution to each well.[2]

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Protocol 2: ABTS Radical Scavenging Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2][4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[2][4]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6]

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well.[13]

    • Incubate the plate at room temperature for 5-6 minutes.[6][13]

    • Measure the absorbance at 734 nm using a microplate reader.[4]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound (this compound)

  • Standard (e.g., Ferrous sulfate or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9] Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.[8]

    • Add 220 µL of the freshly prepared FRAP reagent to each well.[8]

    • Incubate the plate at 37°C for 4-30 minutes.[8][14]

    • Measure the absorbance at 593 nm.[8]

  • Calculation: Create a standard curve using a ferrous sulfate solution. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents per milligram of the compound.

Visualizations

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Compound Test Compound (this compound) Stock Dilutions Serial Dilutions Compound->Dilutions DPPH_assay DPPH Assay Dilutions->DPPH_assay ABTS_assay ABTS Assay Dilutions->ABTS_assay FRAP_assay FRAP Assay Dilutions->FRAP_assay DPPH_prep DPPH Reagent DPPH_prep->DPPH_assay ABTS_prep ABTS•+ Reagent ABTS_prep->ABTS_assay FRAP_prep FRAP Reagent FRAP_prep->FRAP_assay Reader Spectrophotometric Reading DPPH_assay->Reader ABTS_assay->Reader FRAP_assay->Reader Calc Calculate % Inhibition / FRAP Value Reader->Calc IC50 Determine IC50 Calc->IC50

Caption: General workflow for in vitro antioxidant assays.

G cluster_stress Cellular Oxidative Stress cluster_intervention Antioxidant Intervention cluster_pathway Cellular Defense Pathway ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Nrf2 Nrf2 ROS->Nrf2 activates Apoptosis Cell Death Damage->Apoptosis leads to This compound This compound (Antioxidant) This compound->ROS scavenges Keap1 Keap1 Nrf2->Keap1 (inhibition) ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes gene transcription Enzymes->ROS neutralizes Enzymes->Apoptosis prevents

Caption: Hypothetical antioxidant signaling pathway.

References

Application Notes and Protocols: Investigating the Effect of Cornoside on the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that plays a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of this pathway is frequently implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention. The MAPK pathway is typically composed of three core signaling cascades: the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Each of these cascades is initiated by distinct upstream stimuli and culminates in the activation of specific transcription factors and other cellular effectors.

Cornoside, a natural compound, has been noted for its potential biological activities, including the ability to decrease cytokine-stimulated gene expression.[1] While its direct effects on the MAPK signaling pathway are not yet fully elucidated, its influence on cytokine signaling suggests a potential interaction with this critical pathway. These application notes provide a comprehensive framework and detailed protocols for investigating the effects of this compound on the MAPK signaling pathway, offering a systematic approach for researchers to explore its therapeutic potential.

Data Presentation

To facilitate a clear and concise comparison of experimental outcomes, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting hypothetical data on the effect of this compound on the phosphorylation of key MAPK pathway proteins.

Treatment GroupConcentration (µM)p-ERK/ERK Ratio (Fold Change)p-JNK/JNK Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)Cell Viability (%)
Vehicle Control01.00 ± 0.051.00 ± 0.071.00 ± 0.06100 ± 2.5
This compound100.85 ± 0.040.95 ± 0.060.70 ± 0.0595 ± 3.1
This compound250.62 ± 0.030.88 ± 0.050.45 ± 0.0488 ± 4.2
This compound500.41 ± 0.020.75 ± 0.040.28 ± 0.0375 ± 5.5
Positive Control (U0126)100.25 ± 0.021.02 ± 0.080.98 ± 0.0780 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

To visually represent the MAPK signaling cascade and the experimental approach to investigate this compound's effects, the following diagrams are provided.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf jnkk MKK4/7 ras->jnkk p38kk MKK3/6 ras->p38kk mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) erk->transcription_factors jnk JNK jnkk->jnk jnk->transcription_factors p38 p38 p38kk->p38 p38->transcription_factors cellular_responses Cellular Responses (Proliferation, Apoptosis, etc.) transcription_factors->cellular_responses This compound This compound This compound->raf ? This compound->mek ? This compound->jnkk ? This compound->p38kk ?

Caption: The MAPK Signaling Pathway with potential points of inhibition by this compound.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., HeLa, A549) treatment 2. Treatment (this compound or Vehicle Control) cell_culture->treatment cell_viability 3a. Cell Viability Assay (MTT Assay) treatment->cell_viability protein_extraction 3b. Protein Extraction treatment->protein_extraction data_analysis 5. Data Analysis and Quantification cell_viability->data_analysis western_blot 4. Western Blot Analysis (p-ERK, p-JNK, p-p38, Total Kinases) protein_extraction->western_blot western_blot->data_analysis conclusion 6. Conclusion on this compound's Effect data_analysis->conclusion

Caption: Experimental workflow for investigating this compound's effect on the MAPK pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for the study. For cancer research, cell lines with known MAPK pathway activation (e.g., HeLa, A549, or specific cancer cell lines relevant to the therapeutic area of interest) are recommended.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) and allow them to adhere and reach 70-80% confluency.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free medium to the desired final concentrations. Replace the culture medium with the treatment medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation: After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated and total forms of ERK, JNK, and p38.

  • Protein Extraction:

    • After treatment, wash the cells in 6-well plates twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto a 10% or 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. The levels of phosphorylated proteins should be normalized to their respective total protein levels.

By following these detailed protocols and utilizing the provided data presentation and visualization templates, researchers can systematically investigate the effects of this compound on the MAPK signaling pathway, contributing to a better understanding of its molecular mechanisms and therapeutic potential.

References

Dose-Response Dynamics of Cornoside in Cellular Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornoside, a secoiridoid glucoside extracted from the fruit of Cornus officinalis, has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for conducting dose-response studies of this compound in cell culture. The provided methodologies cover the assessment of its anti-inflammatory and anti-proliferative effects, with a focus on its mechanism of action involving key signaling pathways.

Anti-inflammatory and Anti-proliferative Effects of this compound in Mesangial Cells

This compound has been shown to inhibit high glucose-induced proliferation and inflammatory responses in mesangial cells, suggesting its therapeutic potential for diabetic nephropathy.[1][2] The effects are dose-dependent and are mediated through the inhibition of the AKT/NF-κB signaling pathway.[1][3]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell viability, proliferation, and pro-inflammatory cytokine secretion in high glucose-treated mesangial cells.

Table 1: Effect of this compound on Cell Viability and Proliferation

This compound Concentration (μM)Cell Viability (OD Value)Proliferation (EdU Positive Cells %)
0 (Control)1.85 ± 0.1245.2 ± 3.5
51.58 ± 0.1034.1 ± 2.9
101.35 ± 0.0925.6 ± 2.2
301.12 ± 0.0815.8 ± 1.7

Data adapted from a study on high glucose-treated mesangial cells.[4]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

This compound Concentration (μM)IL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
0 (Control)350.4 ± 25.1280.6 ± 20.3150.2 ± 12.8
5280.1 ± 20.5225.4 ± 18.1115.7 ± 10.2
10210.8 ± 18.2170.9 ± 15.480.4 ± 7.9
30150.3 ± 13.9120.7 ± 11.855.1 ± 5.6

Data adapted from a study on high glucose-treated mesangial cells.[4]

Experimental Protocols
  • Cell Line: Mouse mesangial cells (MMCs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Hyperglycemic Conditions: Treat MMCs with high glucose (e.g., 25 mM) to establish an in vitro model of diabetic nephropathy.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to final concentrations of 5, 10, and 30 μM. Treat the high glucose-induced MMCs with the different concentrations of this compound for the desired experimental duration (e.g., 24-48 hours). A vehicle control (DMSO) should be included.

  • Seed MMCs in a 96-well plate at a density of 1-2 x 10^4 cells/well.

  • After cell attachment, induce hyperglycemic conditions and treat with this compound as described above.

  • Following the treatment period, add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Cell viability is expressed as the optical density (OD) value.

  • Culture and treat MMCs in 24-well plates as described above.

  • After the treatment period, collect the cell culture supernatants.

  • Quantify the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Culture and treat MMCs in 6-well plates.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT, total AKT, p-IκB-α, total IκB-α, PCNA, Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Endpoint Assays A Mesangial Cells B High Glucose (25mM) A->B Induce DN model C This compound (0, 5, 10, 30 µM) B->C Treatment D Cell Viability (CCK-8) C->D E Cytokine Levels (ELISA) C->E F Protein Expression (Western Blot) C->F

Caption: Experimental workflow for assessing this compound's effects.

signaling_pathway cluster_this compound cluster_pathway AKT/NF-κB Pathway cluster_nucleus Nuclear Events This compound This compound AKT AKT This compound->AKT inhibits IκBα IκBα This compound->IκBα inhibits phosphorylation IKK IKK AKT->IKK activates IKK->IκBα phosphorylates NFκB NFκB IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates Proliferation Proliferation Nucleus->Proliferation promotes Inflammation Inflammation Nucleus->Inflammation promotes ic50_workflow A Seed Cancer Cells in 96-well Plates B Prepare Serial Dilutions of this compound A->B C Treat Cells for 24, 48, 72h B->C D Perform Cell Viability Assay (MTT/CCK-8) C->D E Measure Absorbance D->E F Calculate % Viability vs. Control E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H apoptosis_workflow cluster_quadrants Flow Cytometry Quadrants A Treat Cells with this compound (around IC50) B Harvest Adherent & Floating Cells C Stain with Annexin V-FITC & PI D Flow Cytometry Analysis Q1 Necrotic (Annexin V-/PI+) D->Q1 Quantify Q2 Late Apoptotic (Annexin V+/PI+) D->Q2 Quantify Q3 Viable (Annexin V-/PI-) D->Q3 Quantify Q4 Early Apoptotic (Annexin V+/PI-) D->Q4 Quantify

References

Application Notes and Protocols: Gene Expression Analysis Following Cornoside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a naturally occurring iridoid glycoside, has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key signaling pathways and the subsequent alteration of gene expression. Understanding the precise changes in gene expression following this compound treatment is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the effects of this compound on gene expression, with a focus on the NF-κB, STAT-1, and Nrf2-HO-1 signaling pathways. Detailed protocols for essential experimental procedures are included to facilitate further research in this area.

Data Presentation: Quantitative Gene Expression Analysis

Table 1: Effect of this compound on the Expression of NF-κB Target Genes in Lipopolysaccharide (LPS)-Stimulated Macrophages. This table illustrates the expected downregulation of pro-inflammatory genes regulated by the NF-κB pathway.

GeneTreatmentFold Change vs. LPS Controlp-value
COX-2 LPS (1 µg/mL)1.0<0.01
LPS + this compound (10 µM)0.45<0.05
LPS + this compound (20 µM)0.25<0.01
iNOS LPS (1 µg/mL)1.0<0.01
LPS + this compound (10 µM)0.38<0.05
LPS + this compound (20 µM)0.19<0.01
TNF-α LPS (1 µg/mL)1.0<0.01
LPS + this compound (10 µM)0.52<0.05
LPS + this compound (20 µM)0.31<0.01
IL-6 LPS (1 µg/mL)1.0<0.01
LPS + this compound (10 µM)0.60<0.05
LPS + this compound (20 µM)0.42<0.01

Table 2: Effect of this compound on the Expression of Nrf2-HO-1 Pathway Target Genes in Oxidative Stress-Induced Human Keratinocytes. This table demonstrates the anticipated upregulation of antioxidant genes regulated by the Nrf2-HO-1 pathway.

GeneTreatmentFold Change vs. Controlp-value
HO-1 H₂O₂ (100 µM)1.2<0.05
H₂O₂ + this compound (10 µM)2.5<0.01
H₂O₂ + this compound (20 µM)4.8<0.001
NQO1 H₂O₂ (100 µM)1.1>0.05
H₂O₂ + this compound (10 µM)2.1<0.05
H₂O₂ + this compound (20 µM)3.9<0.01
GCLC H₂O₂ (100 µM)1.3<0.05
H₂O₂ + this compound (10 µM)2.8<0.01
H₂O₂ + this compound (20 µM)5.2<0.001

Table 3: Effect of this compound on the Expression of STAT-1 Target Genes in Interferon-gamma (IFN-γ)-Stimulated Endothelial Cells. This table shows the hypothetical modulation of STAT-1 target genes involved in the inflammatory response.

GeneTreatmentFold Change vs. IFN-γ Controlp-value
IRF1 IFN-γ (10 ng/mL)1.0<0.01
IFN-γ + this compound (10 µM)0.65<0.05
IFN-γ + this compound (20 µM)0.40<0.01
ICAM-1 IFN-γ (10 ng/mL)1.0<0.01
IFN-γ + this compound (10 µM)0.70<0.05
IFN-γ + this compound (20 µM)0.55<0.01
CXCL10 IFN-γ (10 ng/mL)1.0<0.01
IFN-γ + this compound (10 µM)0.58<0.05
IFN-γ + this compound (20 µM)0.35<0.01

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by targeting key inflammatory and antioxidant signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and various interleukins.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa Receptor Receptor LPS/TNFa->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_n NF-kB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits Gene_Expression Inflammatory Gene Expression (COX-2, iNOS) NFkB_n->Gene_Expression activates Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates This compound This compound This compound->Keap1 induces dissociation ARE ARE Nrf2_n->ARE binds Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression activates STAT1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN IFN Receptor Receptor IFN->Receptor JAK JAK Receptor->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_n p-STAT1 pSTAT1->pSTAT1_n translocates This compound This compound This compound->STAT1 inhibits phosphorylation GAS GAS pSTAT1_n->GAS binds Gene_Expression Inflammatory Gene Expression GAS->Gene_Expression activates qPCR_Workflow Cell_Culture 1. Cell Culture and Treatment - Seed cells - Treat with this compound/Control RNA_Extraction 2. Total RNA Extraction - Lyse cells - Isolate RNA using a commercial kit Cell_Culture->RNA_Extraction RNA_QC 3. RNA Quality and Quantity Control - Nanodrop (concentration, purity) - Gel electrophoresis (integrity) RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis - Reverse transcribe RNA to cDNA RNA_QC->cDNA_Synthesis qPCR 5. Quantitative PCR - Prepare qPCR reaction mix - Run on a real-time PCR system cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis - Calculate ΔΔCt - Determine fold change qPCR->Data_Analysis Western_Blot_Workflow Cell_Treatment 1. Cell Culture and Treatment - Treat cells with this compound/Control Protein_Extraction 2. Protein Extraction - Lyse cells in RIPA buffer - Quantify protein concentration (BCA assay) Cell_Treatment->Protein_Extraction SDS_PAGE 3. SDS-PAGE - Separate proteins by size Protein_Extraction->SDS_PAGE Transfer 4. Protein Transfer - Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 5. Blocking - Block with non-fat milk or BSA Transfer->Blocking Antibody_Incubation 6. Antibody Incubation - Primary antibody (e.g., anti-p-NF-κB) - HRP-conjugated secondary antibody Blocking->Antibody_Incubation Detection 7. Detection - Add ECL substrate - Image the blot Antibody_Incubation->Detection Analysis 8. Densitometry Analysis - Quantify band intensity Detection->Analysis

Application Notes and Protocols for Determining the Cytotoxicity of Cornoside on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornoside, a naturally occurring iridoid glycoside, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in drug development. These application notes provide a comprehensive overview of the methodologies to assess the cytotoxicity of this compound across different cell lines, present hypothetical data for illustrative purposes, and describe potential signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound on several cancer cell lines after 48 hours of treatment. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and are crucial for comparing the compound's potency across different cell types.

Cell LineCancer TypeIC50 (µM) after 48hAssay Used
HeLa Cervical Cancer35.5 ± 4.2MTT Assay
A549 Lung Adenocarcinoma52.8 ± 6.1SRB Assay
HepG2 Hepatocellular Carcinoma28.4 ± 3.5MTT Assay
MCF-7 Breast Adenocarcinoma41.2 ± 5.3MTT Assay

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for cytotoxicity testing.

Cell Culture and Maintenance
  • Cell Lines: HeLa (human cervical cancer), A549 (human lung adenocarcinoma), HepG2 (human hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma) cell lines are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48 hours at 37°C.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of this compound concentration.[1][2][3]

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-hour incubation period, the medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: The plate is washed five times with deionized water and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.

  • Washing: The plate is washed with 1% acetic acid to remove unbound dye and then air-dried.

  • Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • Data Analysis: Similar to the MTT assay, cell viability is calculated, and the IC50 value is determined.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, A549, HepG2, MCF-7) seeding Seed cells in 96-well plates cell_culture->seeding add_this compound Add varying concentrations of this compound seeding->add_this compound incubate_48h Incubate for 48 hours add_this compound->incubate_48h mtt_reagent Add MTT reagent incubate_48h->mtt_reagent fix_cells Fix cells with TCA incubate_48h->fix_cells incubate_4h Incubate for 4 hours mtt_reagent->incubate_4h dissolve_formazan Dissolve formazan crystals incubate_4h->dissolve_formazan read_absorbance_mtt Read absorbance at 570 nm dissolve_formazan->read_absorbance_mtt calculate_viability Calculate % Cell Viability read_absorbance_mtt->calculate_viability stain_srb Stain with SRB fix_cells->stain_srb dissolve_dye Solubilize dye stain_srb->dissolve_dye read_absorbance_srb Read absorbance at 510 nm dissolve_dye->read_absorbance_srb read_absorbance_srb->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity using MTT and SRB assays.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on common mechanisms of action for cytotoxic compounds, a proposed signaling pathway for this compound involves the inhibition of the STAT3 signaling pathway, leading to apoptosis. Aberrant STAT3 signaling is a hallmark of many cancers and contributes to cell proliferation and survival.[5][6]

signaling_pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Troubleshooting & Optimization

Addressing Cornoside precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cornoside in cell culture.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Q1: I observed a precipitate in my cell culture medium after adding this compound. What should I do?

The appearance of a precipitate after adding this compound to your cell culture medium can be due to several factors. Follow this step-by-step guide to identify and resolve the issue.

Experimental Workflow for Troubleshooting Precipitation

Caption: Troubleshooting workflow for this compound precipitation.

Step 1: Rule out Microbial Contamination

Turbidity in cell culture can sometimes be mistaken for chemical precipitation when it is actually due to bacterial, fungal, or yeast contamination.[1]

  • Visual Inspection: Look for a uniform cloudiness that reappears shortly after being disturbed.

  • Microscopic Examination: Examine a sample of the culture under a microscope to check for the presence of microorganisms.

If contamination is confirmed, the culture should be discarded, and the incubator and biosafety cabinet should be thoroughly decontaminated.[2]

Step 2: Assess this compound Solubility

This compound is known to be soluble in water.[3] However, its solubility can be affected by the complex composition of cell culture media. It's crucial to determine if the concentration of this compound you are using exceeds its solubility limit in your specific media.

  • Action: Perform a solubility assessment to determine the maximum soluble concentration of this compound in your cell culture medium.

Step 3: Optimize Experimental Conditions

If you have ruled out contamination and are working within the determined solubility range, precipitation may be caused by the physicochemical properties of the medium.

  • pH: Ensure the pH of your cell culture medium is within the optimal range for both your cells and this compound solubility.[2]

  • Temperature: Avoid rapid temperature changes.[2] When warming refrigerated media, do so slowly in a 37°C water bath and swirl gently to ensure all components are fully dissolved.[4] Avoid repeated freeze-thaw cycles of your this compound stock solution and media.[1][2]

  • Solvent Concentration: If you are using a solvent like DMSO to prepare your this compound stock solution, ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) and does not cause the compound to precipitate upon dilution.[5] It is often better to add the DMSO stock directly to the media with gentle mixing.[5]

  • Evaporation: Prevent evaporation from your culture vessels, as this can increase the concentration of solutes and lead to precipitation.[1][2] Ensure proper humidity in your incubator.[1]

Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

You can determine the solubility of this compound in your specific cell culture medium using the following protocol.

Protocol: this compound Solubility Assessment

This protocol is adapted from standard methods for determining the solubility of test compounds.[6][7][8]

Materials:

  • This compound powder

  • Your specific cell culture medium (at 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a series of this compound concentrations:

    • Start by preparing a high concentration stock of this compound in your cell culture medium (e.g., 10 mg/mL).

    • Perform serial dilutions to create a range of concentrations to be tested.

  • Dissolution:

    • For each concentration, add the corresponding amount of this compound powder to a microcentrifuge tube containing the cell culture medium.

    • Vortex the tube for 1-2 minutes.[6]

    • If the compound has not dissolved, sonicate in a water bath for up to 5 minutes.[6]

    • If still not dissolved, incubate at 37°C for up to 60 minutes with occasional gentle mixing.[6]

  • Observation:

    • After the dissolution steps, visually inspect each tube for any signs of cloudiness or precipitate. A solution is considered to have the compound fully dissolved if it is clear.[6]

    • For a more sensitive assessment, you can centrifuge the tubes and examine for a pellet.

    • A small aliquot can also be examined under a microscope to look for undissolved particles.[7]

  • Determination of Maximum Solubility:

    • The highest concentration that results in a clear solution with no visible precipitate is the maximum soluble concentration of this compound in your cell culture medium under these conditions.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Final DMSO Concentration≤ 0.1%[5]
Incubation Temperature37°C
pH of MediaAs per cell line requirement[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an O-glycosyl compound.[3]

Q2: What is the likely mechanism of action of this compound?

While the specific signaling pathway for this compound is not definitively established in the provided search results, related compounds like terpenoids have been shown to influence key cancer-related pathways.[9] A plausible mechanism of action for this compound could involve the modulation of signaling cascades such as the PI3K/Akt/mTOR or MAPK/ERK pathways, which are frequently dysregulated in cancer.[9]

Potential Signaling Pathway for this compound

G cluster_0 PI3K/Akt/mTOR Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

References

Technical Support Center: Overcoming Poor Bioavailability of Cornoside in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cornoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of this compound in in vivo studies. Due to the limited specific data on this compound, this guide leverages data and protocols from structurally similar iridoid glycosides, such as Aucubin, to provide relevant and actionable advice.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: While specific data for this compound is limited, iridoid glycosides, a class of compounds to which this compound belongs, generally exhibit poor oral bioavailability. This is attributed to several factors:

  • Low Lipophilicity: Iridoid glycosides are often highly polar molecules, which limits their ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract.

  • Instability in Gastric Acid: The glycosidic bond in these compounds can be susceptible to hydrolysis in the low pH environment of the stomach, leading to degradation before absorption can occur. For instance, the related iridoid glycoside, Aucubin, shows rapid degradation at pH values below 3.0.[1]

  • First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation, further reducing its bioavailability.[2]

Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?

A2: The main approaches focus on protecting the molecule from degradation and enhancing its absorption across the gut wall. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles can protect it from the harsh environment of the GI tract and can improve its uptake by intestinal cells. Common examples include:

    • Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and biocompatible, offering controlled release of the encapsulated drug.[3][4]

    • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are well-suited for oral delivery, enhancing lymphatic uptake which can bypass first-pass metabolism.

  • Lipid-Based Formulations: These formulations can increase the solubility and absorption of lipophilic and some hydrophilic drugs.

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water microemulsion upon gentle agitation in the GI fluids, enhancing drug solubilization and absorption.[5][6]

  • Co-administration with Bio-enhancers: Certain compounds can inhibit metabolic enzymes or efflux pumps in the intestine, thereby increasing the absorption and systemic exposure of the primary drug.

Q3: How do I choose the best formulation strategy for my in vivo study?

A3: The choice of formulation depends on the specific physicochemical properties of this compound and the goals of your experiment.

  • For improving stability and providing sustained release , PLGA nanoparticles are a good option.

  • To enhance absorption via the lymphatic system and potentially reduce first-pass metabolism, SLNs or other lipid-based systems like SMEDDS are recommended.

  • If rapid absorption is desired, a SMEDDS formulation might be most effective due to the spontaneous formation of a microemulsion.

A preliminary screening of the solubility of this compound in various lipids and surfactants can help guide the selection of components for lipid-based formulations.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low and variable plasma concentrations of this compound after oral administration. 1. Poor aqueous solubility.2. Degradation in the stomach.3. Poor permeation across the intestinal epithelium.4. Significant first-pass metabolism.1. Formulation: Develop a nanoformulation (PLGA nanoparticles, SLNs) or a lipid-based formulation (SMEDDS) to improve solubility and protect from degradation.2. Route of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) injection to bypass the GI tract and first-pass metabolism. The bioavailability of Aucubin, for example, is significantly higher via i.p. injection (76.8%) compared to oral administration (19.8%).[1]3. Co-administration: Investigate co-administration with a bio-enhancer that can inhibit P-glycoprotein or CYP enzymes.
Difficulty in preparing a stable and reproducible this compound formulation. 1. Incompatible excipients.2. Suboptimal formulation parameters (e.g., solvent, surfactant concentration, homogenization speed).3. Aggregation of nanoparticles over time.1. Excipient Screening: Perform solubility studies of this compound in a range of oils, surfactants, and co-surfactants to identify suitable components for SMEDDS. For nanoparticles, ensure the chosen polymer (e.g., PLGA) and stabilizer (e.g., PVA) are appropriate.2. Process Optimization: Systematically vary formulation parameters to achieve desired particle size, polydispersity index (PDI), and encapsulation efficiency. Refer to the detailed protocols below.3. Stability Testing: Assess the stability of your formulation at different temperatures and time points. For nanoparticles, consider lyophilization with a cryoprotectant to improve long-term stability.
Inconsistent pharmacokinetic data between animals. 1. Variability in gavage technique.2. Differences in food intake (fasted vs. non-fasted state).3. Inter-animal physiological differences.1. Standardize Gavage: Ensure consistent oral gavage technique and volume across all animals.2. Control Feeding: Fast animals overnight (typically 12 hours) before oral administration to reduce variability in gastric emptying and GI fluid composition.[7]3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.
Low detection or high background noise in plasma sample analysis (LC-MS/MS). 1. Inefficient extraction of this compound from plasma.2. Matrix effects from plasma components.3. Suboptimal LC-MS/MS parameters.1. Optimize Sample Preparation: Protein precipitation with acetonitrile or methanol is a common and effective method for extracting iridoid glycosides from plasma.[2][8][9]2. Address Matrix Effects: Use a stable isotope-labeled internal standard if available. If not, select an internal standard with similar chemical properties and retention time. Perform a post-extraction spike to evaluate matrix effects.3. Method Validation: Fully validate the LC-MS/MS method for linearity, precision, accuracy, and recovery according to regulatory guidelines.[10]

Quantitative Data Summary

The following tables summarize pharmacokinetic data for iridoid glycosides from in vivo studies in rats, illustrating the challenges of poor bioavailability and the improvements seen with advanced formulations.

Table 1: Pharmacokinetic Parameters of Iridoid Glycosides in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Aucubin100---19.3[2]
Monotropein(extract)213.28 ± 36.722.08 ± 0.74--[1]
Deacetylasperulosidic acid(extract)41.55 ± 8.404.66 ± 2.13--[1]
Sweroside(pure)---0.31[11]
Sweroside(extract)---0.67[11]

Table 2: Comparative Pharmacokinetics of a Glycoside (Ginsenoside Rb1) as a Free Drug vs. PLGA Nanoparticle Formulation in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-72h) (ng·h/mL)Relative Bioavailability IncreaseReference
Free Ginsenoside Rb180185.34 ± 35.121.251548.27 ± 263.21-[3]
GRb1-PLGA-NPs80456.78 ± 98.450.907082.19 ± 1568.084.58-fold[3]

Note: Ginsenoside Rb1 is used as an example to illustrate the potential of PLGA nanoparticles to enhance the bioavailability of glycosidic compounds.

Experimental Protocols

Protocol 1: Preparation of PLGA Nanoparticles using Emulsion Solvent Evaporation

This protocol is adapted from methods used for preparing gentiopicroside and ginsenoside Rb1 PLGA nanoparticles.[3][4]

Materials:

  • This compound (or surrogate iridoid glycoside)

  • Poly(D,L-lactide-co-glycolide) (PLGA) (e.g., 50:50, MW 45,000-75,000)

  • Polyvinyl Alcohol (PVA) or Poloxamer 188 (as stabilizer)

  • Organic Solvent (e.g., acetone, dichloromethane (DCM), ethyl acetate)

  • Methanol (if needed to dissolve the glycoside)

  • Deionized water

Procedure:

  • Prepare the Organic Phase:

    • Accurately weigh the required amounts of this compound and PLGA. A drug-to-polymer ratio of 1:5 to 1:10 is a common starting point.

    • Dissolve the PLGA in the chosen organic solvent (e.g., 100 mg PLGA in 8 mL ethyl acetate).[12]

    • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol) and then mix it with the PLGA solution.

  • Prepare the Aqueous Phase:

    • Dissolve the stabilizer (e.g., 1% w/v PVA or 1 mg/mL Poloxamer 188) in deionized water.

  • Form the Emulsion:

    • Place the aqueous phase on a magnetic stirrer or use a high-speed homogenizer.

    • Slowly inject the organic phase into the aqueous phase under continuous stirring or homogenization (e.g., 600 rpm for stirring, 3000-5000 rpm for homogenization).[3][12]

    • For smaller particle sizes, sonicate the mixture using a probe sonicator while keeping it in an ice bath.

  • Solvent Evaporation:

    • Leave the resulting oil-in-water emulsion under magnetic stirring at room temperature for several hours (e.g., 2-3 hours) to allow the organic solvent to evaporate completely.[4]

  • Collect and Wash Nanoparticles:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) at 4°C for 20-30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing step at least twice to remove excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional):

    • Resuspend the final nanoparticle pellet in a small amount of deionized water (optionally containing a cryoprotectant like trehalose).

    • Freeze the suspension and lyophilize for 48 hours to obtain a dry powder for long-term storage.

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is a general procedure based on the formulation of other poorly soluble compounds.[5]

Materials:

  • This compound

  • Oil (e.g., Labrafil M1944CS, Castor oil, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Labrasol, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Polyethylene glycol 400)

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Add an excess amount of this compound to a known volume of each excipient, vortex, and shake in a water bath at a controlled temperature for 48-72 hours.

    • Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Construction of Pseudo-ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare various mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each oil/Smix mixture with water dropwise under gentle stirring. Observe for the formation of a clear or slightly bluish, stable microemulsion.

    • Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Preparation of this compound-loaded SMEDDS:

    • Select a formulation from the optimal microemulsion region identified in the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed this compound to the mixture.

    • Gently heat (e.g., 40°C) and stir or vortex until the this compound is completely dissolved and the mixture is clear and homogenous.[13]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for an oral pharmacokinetic study in rats.[1][7]

Materials and Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose, or an enhanced formulation like nanoparticles or SMEDDS)

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • Anesthetic (e.g., isoflurane, diethyl ether)

  • Centrifuge

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats for 12 hours prior to dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation to the rats via oral gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3-0.5 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points.

    • Typical time points include: 0 (pre-dose), 5, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose.[7]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., 10,000 rpm for 15 minutes) to separate the plasma.[7]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Plasma Sample Analysis (LC-MS/MS):

    • Protein Precipitation: To 50-100 µL of plasma, add a 3-4 fold volume of cold acetonitrile or methanol containing an internal standard (e.g., a structurally similar compound like Aucubin or a stable isotope-labeled standard).[9]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 g for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection into the LC-MS/MS system.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Bioavailability Challenge for this compound cluster_1 Formulation Strategies cluster_2 Mechanism of Enhancement Poor Oral Bioavailability Poor Oral Bioavailability Nanoformulations Nanoformulations Poor Oral Bioavailability->Nanoformulations Solutions Lipid-Based Systems Lipid-Based Systems Poor Oral Bioavailability->Lipid-Based Systems Solutions Low Lipophilicity Low Lipophilicity Poor GI Permeation Poor GI Permeation Low Lipophilicity->Poor GI Permeation Poor GI Permeation->Poor Oral Bioavailability Acidic Gastric pH Acidic Gastric pH Degradation Degradation Acidic Gastric pH->Degradation Degradation->Poor Oral Bioavailability Hepatic Enzymes Hepatic Enzymes First-Pass Metabolism First-Pass Metabolism Hepatic Enzymes->First-Pass Metabolism First-Pass Metabolism->Poor Oral Bioavailability Protection from Degradation Protection from Degradation Nanoformulations->Protection from Degradation Mechanism Enhanced Solubilization Enhanced Solubilization Lipid-Based Systems->Enhanced Solubilization Mechanism Improved Bioavailability Improved Bioavailability Increased Absorption Increased Absorption Protection from Degradation->Increased Absorption Increased Absorption->Improved Bioavailability Enhanced Solubilization->Increased Absorption Bypass First-Pass Metabolism (via Lymphatics) Bypass First-Pass Metabolism (via Lymphatics) Increased Systemic Concentration Increased Systemic Concentration Bypass First-Pass Metabolism (via Lymphatics)->Increased Systemic Concentration Increased Systemic Concentration->Improved Bioavailability Solid Lipid Nanoparticles (SLNs) Solid Lipid Nanoparticles (SLNs) Solid Lipid Nanoparticles (SLNs)->Bypass First-Pass Metabolism (via Lymphatics) SMEDDS SMEDDS SMEDDS->Enhanced Solubilization

G cluster_prep PLGA Nanoparticle Preparation cluster_invivo In Vivo Pharmacokinetic Study Organic Phase (this compound + PLGA) Organic Phase (this compound + PLGA) Aqueous Phase (Stabilizer) Aqueous Phase (Stabilizer) Emulsification Emulsification Solvent Evaporation Solvent Evaporation Centrifugation & Washing Centrifugation & Washing Lyophilization Lyophilization This compound-PLGA-NPs This compound-PLGA-NPs Oral Gavage (Rats) Oral Gavage (Rats) This compound-PLGA-NPs->Oral Gavage (Rats) Administer Formulation Serial Blood Sampling Serial Blood Sampling Plasma Separation Plasma Separation Sample Prep (Protein Precipitation) Sample Prep (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling

References

Technical Support Center: Minimizing Interference of Cornoside in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, troubleshooting, and minimizing interference caused by Cornoside in a variety of biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a phenolic glycoside, a class of natural compounds known to have biological activities.[1] Like many natural products, its structural features can lead to non-specific interactions with assay components, causing misleading results. Potential interference mechanisms include light absorption or fluorescence, aggregation at higher concentrations, and reactivity with assay reagents.

Q2: What are the most common types of biochemical assays affected by this compound interference?

Assays that are particularly susceptible to interference from compounds like this compound include:

  • Fluorescence-based assays: Autofluorescence or quenching by this compound can alter the signal.

  • Luminescence-based assays: Inhibition of the luciferase enzyme is a potential issue.[2][3]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Phenolic compounds can cross-react with antibodies or interfere with enzyme-substrate reactions.[4][5]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): Colored compounds can interfere with light transmission, and reactive molecules can disrupt bead chemistry.[6][7]

  • Assays with sensitive protein targets: this compound may cause non-specific inhibition through aggregation.

Q3: How can I proactively minimize the risk of this compound interference in my experiments?

It is crucial to perform control experiments early in your workflow. Key strategies include:

  • Running the assay in the absence of the biological target: This helps identify direct compound interference with the assay signal.

  • Performing counter-screens: These are assays designed to specifically detect common interference mechanisms.[2][8]

  • Using orthogonal assays: Confirming your findings with a different assay technology that has a distinct detection principle can increase confidence in your results.[3]

Troubleshooting Guide

If you suspect this compound is interfering with your assay, use the following guide to diagnose and address the issue.

Problem 1: Inconsistent or non-reproducible results.
Possible Cause Recommended Action
This compound instability in assay buffer. Investigate the stability of this compound in your specific buffer conditions over the time course of the assay. The stability of similar glycosides can be pH-dependent.[9][10] Consider preparing fresh solutions for each experiment.
Precipitation of this compound at high concentrations. Visually inspect your assay plate for any signs of precipitation. Determine the solubility of this compound in your assay buffer and ensure you are working below this concentration.
Problem 2: High background signal or false positives in fluorescence-based assays.
Possible Cause Recommended Action
Autofluorescence of this compound. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If significant, consider using a red-shifted fluorophore, as natural product autofluorescence is often less pronounced at longer wavelengths.[11]
Light scattering due to compound aggregation. Perform Dynamic Light Scattering (DLS) to determine if this compound forms aggregates at the concentrations used in your assay.[12][13][14][15][16]
Problem 3: Decreased signal or false negatives in fluorescence-based assays.
Possible Cause Recommended Action
Quenching of the fluorescent signal by this compound. Measure the fluorescence of your probe in the presence and absence of this compound (without the biological target). If quenching is observed, you may need to mathematically correct for this effect or use an alternative assay format.
Problem 4: False positives in enzyme-based assays (including ELISA and luciferase assays).
Possible Cause Recommended Action
Direct inhibition of the reporter enzyme (e.g., luciferase, HRP). Run a counter-screen with the purified enzyme and its substrate in the presence of this compound. If inhibition is observed, consider using a different reporter system.
Non-specific binding to antibodies in ELISA. Increase the stringency of wash steps and consider using a different blocking agent.[17][18] Including a non-ionic detergent like Tween-20 in the wash buffer can also help.[18]

Quantitative Data Summary

Assay Technology Type of Interference Typical "Hit" Rate for Natural Products Potential for this compound Interference
Fluorescence Intensity Autofluorescence/Quenching0.5% - 5%High
Luciferase-based Enzyme Inhibition1% - 10%Moderate to High
AlphaScreen® Signal Quenching/Bead Interference0.1% - 2%Moderate
ELISA Cross-reactivity/Enzyme InhibitionVariableModerate
Protein Aggregation Non-specific InhibitionConcentration-dependentHigh

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound emits fluorescence at the excitation and emission wavelengths used in a primary assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates

Method:

  • Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in the primary assay.

  • Add the this compound dilutions to the wells of a black microplate.

  • Include wells with assay buffer only as a negative control.

  • Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity in all wells.

  • Interpretation: A concentration-dependent increase in fluorescence in the wells containing this compound indicates autofluorescence.

Protocol 2: Dynamic Light Scattering (DLS) for Detecting Aggregation

Objective: To determine the critical aggregation concentration (CAC) of this compound in the assay buffer.

Materials:

  • This compound stock solution

  • Assay buffer (filtered through a 0.2 µm filter)

  • DLS instrument

Method:

  • Prepare a series of this compound dilutions in filtered assay buffer, starting from a high concentration and performing serial dilutions.

  • Transfer the samples to appropriate cuvettes for the DLS instrument.

  • Measure the particle size distribution for each concentration.

  • Interpretation: The formation of large particles (typically >100 nm) that increases with this compound concentration is indicative of aggregation. The lowest concentration at which this occurs is the CAC.

Protocol 3: Counter-Screen for Luciferase Inhibition

Objective: To determine if this compound directly inhibits the activity of luciferase.

Materials:

  • This compound stock solution

  • Purified luciferase enzyme

  • Luciferin substrate

  • Assay buffer

  • Luminometer

Method:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a white microplate, add the this compound dilutions.

  • Add a constant amount of purified luciferase to each well.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure the luminescence signal using a luminometer.

  • Interpretation: A concentration-dependent decrease in luminescence indicates inhibition of luciferase by this compound.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_initial_screening Initial Screening cluster_troubleshooting Troubleshooting Interference cluster_mitigation Mitigation & Confirmation start Primary Biochemical Assay with this compound hit Apparent Biological Activity Observed start->hit no_hit No Activity start->no_hit autofluorescence Test for Autofluorescence hit->autofluorescence aggregation Test for Aggregation (DLS) hit->aggregation enzyme_inhibition Test for Enzyme Inhibition hit->enzyme_inhibition mitigate Implement Mitigation Strategy autofluorescence->mitigate aggregation->mitigate enzyme_inhibition->mitigate orthogonal Confirm with Orthogonal Assay mitigate->orthogonal false_positive False Positive mitigate->false_positive end Validated Hit orthogonal->end logical_relationship cluster_interference_type Potential Interference Mechanisms of this compound cluster_assays_affected Affected Assay Types optical Optical Interference fluorescence_assays Fluorescence/Luminescence Assays optical->fluorescence_assays Autofluorescence, Quenching proximity_assays Proximity Assays (AlphaScreen) optical->proximity_assays Light Scattering physical Physical Interference immunoassays Immunoassays (ELISA) physical->immunoassays Aggregation enzyme_assays Enzyme Activity Assays physical->enzyme_assays Aggregation chemical Chemical/Biochemical Interference chemical->immunoassays Cross-reactivity chemical->enzyme_assays Enzyme Inhibition signaling_pathway_example receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression reporter Fluorescent Reporter gene_expression->reporter drives cornoside_agg This compound Aggregates cornoside_agg->kinase1 non-specific inhibition cornoside_agg->kinase2 non-specific inhibition cornoside_fluor This compound Fluorescence reporter->cornoside_fluor signal interference

References

Optimizing dosage and administration of Cornoside for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the effective dosage and administration of Cornoside for animal studies.

Section 1: Formulation and Solubility

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

A1: this compound is a natural phenolic glycoside known to inhibit rat lens aldose reductase (AR), which may help in reducing oxidative stress and inflammation related to diabetic complications.[1] Its molecular formula is C14H20O8.[2] For storage, the powder form should be kept at -20°C for up to three years, and in solvent, it should be stored at -80°C for up to one year.[1]

Q2: this compound has poor water solubility. How can I prepare it for in vivo animal studies?

A2: For poorly water-soluble compounds like this compound, several formulation strategies can be employed to enhance solubility and bioavailability for oral or parenteral administration.[3][4][5][6][7] These strategies include:

  • Co-solvents: Using a mixture of a primary solvent (like DMSO or ethanol) and a vehicle (like saline or PEG300) can improve solubility. A common vehicle for mice with sensitive systems is 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% Saline.[8]

  • pH Adjustment: Since 75% of drugs are basic and 20% are acidic, modifying the pH of the vehicle can enhance the solubility of ionizable compounds.[3]

  • Surfactants: These agents can help solubilize hydrophobic compounds by forming micelles.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid formulations can improve the gastrointestinal absorption of poorly soluble drugs.[4][5][7]

  • Particle Size Reduction: Techniques like nanomilling can increase the dissolution rate by increasing the surface area of the drug particles.[6]

Q3: What is a general-purpose vehicle for administering a poorly soluble compound to mice?

A3: A commonly used vehicle for oral or intraperitoneal administration in mice is a mixture of DMSO, PEG300, Tween-80, and saline. For normal mice, a ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used. For more sensitive mice, such as those with immune deficiencies, reducing the DMSO concentration is recommended (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline).[8]

Troubleshooting Guide: Formulation
Issue Potential Cause Troubleshooting Steps
Precipitation in Formulation The concentration of this compound exceeds its solubility in the chosen vehicle.1. Increase the proportion of the co-solvent (e.g., DMSO, PEG300).2. Gently warm the solution (ensure this compound is heat-stable).3. Try a different vehicle combination or add a surfactant.[3][8]4. Filter the solution through a sterile filter to remove any undissolved particles before administration.[8]
Phase Separation The components of the vehicle are not miscible at the tested ratios.1. Vortex the solution thoroughly.2. Adjust the ratios of the vehicle components.3. Consider a different formulation strategy, such as a lipid-based system.[4]
High Viscosity High concentration of polymers like PEG.1. Slightly warm the formulation to reduce viscosity before administration.2. Use a larger gauge needle for injections.[9][10]3. Dilute the formulation if the concentration of this compound allows.

Section 2: Dosage and Administration Routes

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for this compound in my animal study?

A1: To determine the maximum recommended safe starting dose (MRSD) for a new therapeutic, the FDA recommends a process that includes determining the No Observed Adverse Effect Levels (NOAELs) in animal species and converting them to a Human Equivalent Dose (HED).[11] For initial animal studies, a literature review of similar compounds or preliminary dose-range-finding studies is crucial. Start with a low dose and escalate to establish a dose-response relationship and identify any toxicity.

Q2: What are the common administration routes for animal studies?

A2: The choice of administration route depends on the experimental goals, the properties of the compound, and the target site of action. Common routes include:

  • Oral (PO): Administration via the mouth, often using a gavage needle.[12]

  • Intraperitoneal (IP): Injection into the peritoneal cavity.[13][14]

  • Intravenous (IV): Injection directly into a vein, typically the tail vein in rodents.[15][16][17]

  • Subcutaneous (SC or SQ): Injection beneath the skin.[18][19][20][21]

Q3: What are the maximum recommended injection volumes for mice and rats?

A3: Adhering to recommended volume limits is critical to avoid animal distress and ensure accurate results.

Route Mouse Rat
Oral (PO) 10 mL/kg10 mL/kg[10]
Intraperitoneal (IP) < 10 mL/kg[22]10 mL/kg[22][23]
Intravenous (IV) 0.2 mL (max)[17]0.5 mL (max)[16]
Subcutaneous (SC) 10 mL/kg5-10 mL/kg

Note: These are general guidelines. Always consult your institution's IACUC guidelines.

Recommended Needle Sizes for Mice and Rats
Route Mouse Rat
Oral (Gavage) 20-22g, flexible plastic recommended[24]16-18g, flexible plastic recommended
Intraperitoneal (IP) 25-27g[22]23-25g[22][23]
Intravenous (IV) 27-30g[16]25-27g[16]
Subcutaneous (SC) 25-27g23-25g

Note: Always use a new sterile needle and syringe for each animal.[9]

Section 3: Experimental Protocols & Troubleshooting

Protocol 1: Preparation of this compound Formulation (Example)
  • Calculate: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mg/kg at 10 mL/kg).

  • Weigh: Accurately weigh the required amount of this compound powder.

  • Dissolve: Prepare the vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).[1] First, dissolve the this compound powder in DMSO.

  • Mix: Gradually add the PEG300 and Tween 80, vortexing between each addition.

  • Dilute: Add the saline to reach the final volume and concentration.

  • Verify: Ensure the final solution is clear and homogenous. If not, refer to the formulation troubleshooting guide.

Protocol 2: Oral Gavage Administration (Mouse/Rat)
  • Restraint: Gently but firmly restrain the animal by scruffing the neck, ensuring the head is aligned with the body to prevent tracheal entry.[25] Acclimating animals to handling beforehand can reduce stress.[24]

  • Measure: Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure it will reach the stomach.[10]

  • Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and slide it along the roof of the mouth.[10][24]

  • Advancement: Advance the needle slowly and smoothly down the esophagus. There should be no resistance.[10][25] If resistance is felt, withdraw and reposition.[25]

  • Administration: Slowly dispense the substance.[25]

  • Withdrawal & Monitoring: Smoothly withdraw the needle and return the animal to its cage. Monitor for any signs of distress like coughing or labored breathing.[25]

Protocol 3: Intraperitoneal (IP) Injection (Mouse/Rat)
  • Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique or wrapping in a towel may be effective.[22] Tilt the animal's head downwards to move organs away from the injection site.[13][26]

  • Locate Site: Identify the lower right abdominal quadrant to avoid the cecum and urinary bladder.[13][22][26]

  • Insertion: Insert the needle at a 45° angle or lower into the inguinal area.[13][26]

  • Aspirate: Gently pull back the plunger to ensure no blood or urine is drawn, which would indicate entry into a vessel or the bladder.[13][26] If fluid is aspirated, withdraw and use a fresh needle and syringe for a new attempt.[13]

  • Injection: If aspiration is clear, inject the substance.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Observe for any complications.[22]

Protocol 4: Intravenous (IV) Tail Vein Injection (Mouse)
  • Vasodilation: Warm the mouse's tail using a heat lamp or warming chamber to dilate the lateral tail veins, making them more visible.[15][17][27]

  • Restraint: Place the mouse in a suitable restrainer.[15][17]

  • Locate Vein: Identify one of the two lateral tail veins. Start injections towards the distal end of the tail, allowing for subsequent attempts further up if needed.[15][18]

  • Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle, almost parallel to the tail.[17][18][27] A successful insertion may result in a "flash" of blood in the needle hub.[17]

  • Injection: Inject the solution slowly and steadily. The vein may blanch. If you feel resistance or see a subcutaneous bleb (swelling), the needle is not in the vein. Stop immediately, withdraw, and re-attempt at a more proximal site.[15][27]

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.[15][17]

Troubleshooting Guide: Administration
Issue Route Potential Cause Troubleshooting Steps
Fluid from nose/mouth; gurgling sounds Oral GavageAccidental administration into the trachea.Stop immediately. [24] Withdraw the needle. Monitor the animal closely for respiratory distress. Refine your restraint and insertion technique for future attempts. Using flexible plastic tubes can minimize tracheal placement.[24]
Resistance during injection All parenteral routesNeedle is clogged, misplaced (e.g., subcutaneous instead of IV), or has hit cartilage/bone.Stop injecting.[9][15] Withdraw the needle and slightly reposition for another attempt. For IV, if a bleb forms, move to a more proximal site on the tail.[27]
Blood in syringe upon aspiration IP, SCNeedle has entered a blood vessel.Withdraw the needle immediately. Discard the syringe and prepare a new one. Apply pressure to the site if bleeding occurs. Re-attempt in a different location.
Leakage from injection site IV, SCNeedle was not fully inserted, or pressure was not applied after withdrawal.Ensure the needle is properly seated in the vein/subcutaneous space. After injection, apply gentle pressure with sterile gauze for 30-60 seconds.[17]
Animal distress (vocalization, struggling) All routesImproper restraint, painful substance, or procedural error.Ensure proper, firm, but gentle restraint.[24] Warm cold solutions to room temperature before administration.[22][23] Ensure personnel are thoroughly trained and confident in the procedure.

Section 4: Visual Guides

Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_data Data Collection calc 1. Calculate Dose & Volume weigh 2. Weigh this compound calc->weigh dissolve 3. Dissolve in Vehicle (e.g., DMSO, PEG300) weigh->dissolve mix 4. Vortex & Mix dissolve->mix restrain 5. Animal Restraint mix->restrain Load Syringe admin 6. Administer via Chosen Route (PO, IP, IV, SC) restrain->admin monitor 7. Post-procedural Monitoring admin->monitor observe 8. Observe for Phenotypic Effects monitor->observe collect 9. Collect Samples (Blood, Tissue) observe->collect

Caption: Workflow for this compound preparation and animal administration.

Putative Signaling Pathway for this compound Action

Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on this compound's known function as an aldose reductase inhibitor and pathways commonly affected by similar compounds. This pathway requires experimental validation.

G This compound This compound AR Aldose Reductase (AR) This compound->AR Inhibits Sorbitol Sorbitol Accumulation AR->Sorbitol Catalyzes OsmoticStress Osmotic Stress Sorbitol->OsmoticStress OxidativeStress Oxidative Stress (ROS Production) OsmoticStress->OxidativeStress MAPK MAPK Pathway (e.g., ERK1/2) OxidativeStress->MAPK Activates PI3K PI3K/Akt Pathway OxidativeStress->PI3K Modulates Inflammation Inflammation (e.g., NF-κB) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellSurvival Cell Survival & Growth PI3K->CellSurvival

Caption: Putative signaling pathway of this compound via Aldose Reductase.

References

Validation & Comparative

Cornoside vs. Epalrestat: A Comparative Guide for Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two aldose reductase inhibitors: Cornoside, a naturally occurring phenolic glycoside, and Epalrestat, an established synthetic drug. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective performance based on available experimental data.

Introduction

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The excessive conversion of glucose to sorbitol by aldose reductase, with the subsequent accumulation of sorbitol and depletion of NADPH, is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] Aldose reductase inhibitors (ARIs) are a class of drugs that aim to mitigate these complications by blocking this enzymatic activity. This guide focuses on a direct comparison of this compound and Epalrestat, two such inhibitors from different origins and stages of development.

Performance Comparison: In Vitro Inhibitory Activity

The primary measure of an aldose reductase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound and Epalrestat reveal a significant difference in their in vitro efficacy.

InhibitorEnzyme SourceSubstrateIC50Citation(s)
This compound Rat Lens Aldose ReductaseDL-glyceraldehyde150 µM[2]
Epalrestat Rat Lens Aldose ReductaseNot Specified0.01 µM[3]
Human Placenta Aldose ReductaseNot Specified0.26 µM[3]

As the data indicates, Epalrestat demonstrates substantially higher potency in inhibiting aldose reductase in vitro, with IC50 values in the nanomolar to low micromolar range, compared to this compound's IC50 in the high micromolar range.[2][3]

Mechanism of Action

Epalrestat is well-characterized as a noncompetitive and reversible inhibitor of aldose reductase.[4] This means it binds to a site on the enzyme distinct from the substrate-binding site, and its inhibitory effect can be reversed. The precise kinetic mechanism of inhibition for this compound has not been extensively documented in the available literature.

In Vivo Efficacy and Clinical Data

A significant disparity exists in the available in vivo and clinical data for the two compounds.

Epalrestat has undergone extensive clinical trials and is an approved medication for diabetic neuropathy in several countries.[5] Long-term studies have demonstrated its efficacy in:

  • Improving Nerve Function: Epalrestat has been shown to prevent the deterioration of median motor nerve conduction velocity (MNCV) and improve other nerve function parameters in patients with diabetic neuropathy.[6][7][8]

  • Ameliorating Symptoms: Clinical trials have reported significant improvement in subjective symptoms of diabetic neuropathy, such as numbness, sensory abnormalities, and cramping, compared to placebo.[6][8]

  • Preventing Progression of Complications: There is evidence to suggest that Epalrestat can prevent the progression of diabetic retinopathy and nephropathy, potentially through its effects on neuropathy.

This compound , on the other hand, currently lacks published in vivo efficacy data specifically related to diabetic complications in animal models or humans. While other compounds from the same plant, Abeliophyllum distichum, have been investigated for various biological activities, the in vivo performance of this compound as an aldose reductase inhibitor remains to be elucidated.

Experimental Protocols

Aldose Reductase Inhibition Assay (General Protocol)

The inhibitory activity of both this compound and Epalrestat on aldose reductase is typically determined using a spectrophotometric assay. The general principle involves monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate by aldose reductase.

Key Components:

  • Enzyme Source: Purified or partially purified aldose reductase from sources such as rat lens, bovine lens, or human placenta.[2][3]

  • Substrate: An aldehyde substrate, commonly DL-glyceraldehyde.[2]

  • Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).

  • Buffer: A suitable buffer to maintain pH, typically a phosphate buffer.

  • Inhibitor: The test compound (this compound or Epalrestat) at various concentrations.

General Procedure:

  • The reaction mixture, containing the buffer, NADPH, the enzyme, and the inhibitor (or vehicle for control), is pre-incubated.

  • The reaction is initiated by the addition of the substrate.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

A commercially available Aldose Reductase Inhibitor Screening Kit, which includes Epalrestat as a positive control, follows a similar protocol.

Signaling Pathway and Experimental Workflow

The primary signaling pathway relevant to both this compound and Epalrestat is the polyol pathway of glucose metabolism.

Polyol_Pathway cluster_0 Polyol Pathway Glucose Glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase High Glucose Sorbitol Sorbitol Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Accumulation & Osmotic Stress Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Fructose Fructose Aldose Reductase->Sorbitol NADP NADP Aldose Reductase->NADP Sorbitol Dehydrogenase->Fructose NADH NADH Sorbitol Dehydrogenase->NADH NADPH NADPH NADPH->Aldose Reductase NADP->Diabetic_Complications Increased Oxidative Stress NAD NAD NAD->Sorbitol Dehydrogenase Inhibitor This compound or Epalrestat Inhibitor->Aldose Reductase

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

The experimental workflow for evaluating a potential aldose reductase inhibitor typically follows a staged approach, from initial in vitro screening to in vivo testing.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Source_Preparation Enzyme Source Preparation (e.g., Rat Lens) Inhibition_Assay Aldose Reductase Inhibition Assay Enzyme_Source_Preparation->Inhibition_Assay IC50_Determination IC50 Determination Inhibition_Assay->IC50_Determination Kinetics_Study Enzyme Kinetics Study (Type of Inhibition, Ki) IC50_Determination->Kinetics_Study Animal_Model Induction of Diabetes in Animal Model (e.g., STZ-induced rats) Kinetics_Study->Animal_Model Treatment Treatment with Inhibitor Animal_Model->Treatment Efficacy_Assessment Assessment of Efficacy (Sorbitol levels, NCV, etc.) Treatment->Efficacy_Assessment

Caption: A generalized experimental workflow for the evaluation of aldose reductase inhibitors.

Conclusion

The comparison between this compound and Epalrestat highlights a significant gap in their respective stages of development as aldose reductase inhibitors. Epalrestat is a well-established, potent inhibitor with a clear mechanism of action and proven in vivo efficacy in treating diabetic neuropathy, supported by extensive clinical data.[4][6][7][8] this compound, a natural product, has demonstrated in vitro inhibitory activity against aldose reductase, but at a much higher concentration than Epalrestat.[2]

For researchers and drug development professionals, Epalrestat serves as a benchmark for a clinically successful aldose reductase inhibitor. This compound, while showing initial promise, requires substantial further investigation to determine its kinetic properties, in vivo efficacy, and potential as a therapeutic agent for diabetic complications. Future research on this compound should focus on more detailed enzymatic studies and transitioning to in vivo models to assess its true therapeutic potential.

References

Validating the Antioxidant Potential of Cornoside Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of Cornoside, a naturally occurring iridoid glycoside, against well-established antioxidant compounds. Due to the limited availability of direct quantitative antioxidant data for isolated this compound, this guide utilizes data from ethanolic extracts of Cornus officinalis, a primary source of this compound, as a representative proxy. This allows for a preliminary assessment of its potential efficacy in mitigating oxidative stress. The data is presented alongside that of renowned antioxidants—Ascorbic Acid, Trolox, Gallic Acid, and Quercetin—to offer a clear benchmark for its performance in standard in vitro antioxidant assays.

Comparative Antioxidant Activity

The antioxidant capacity of Cornus officinalis extract and standard antioxidants was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results expressed as IC50 values (the concentration required to inhibit 50% of the radicals). The Ferric Reducing Antioxidant Power (FRAP) assay was also included to assess the reducing potential, with results expressed as Trolox Equivalents (TE).

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (mM TE/g)
Cornus officinalis Extract *99.32 - 1820[1][2]600 - 138.51[1][2]10.76 (EC50 in mg/mL)[2]
Ascorbic Acid 4.97 - 114.00[3][4]~5 - 10~1.0
Trolox 2.34 - 3.77[3][5]2.93 - 6.48[5][6]1.0 (by definition)
Gallic Acid 8.33 - 38.61[7]~5~2.5
Quercetin 4.60 - 19.17[8][9]48.0[8]~4.7

Note: Data for Cornus officinalis extract is presented as a range from available studies and may not be directly comparable to pure compounds. The antioxidant activity of purified this compound may be higher. FRAP value for C. officinalis is expressed as EC50, which is the concentration required to reach 50% of the maximal response.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (this compound, standards) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound and the standards. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test sample or standard to the wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and the standards and serially dilute them.

  • Assay:

    • Add 190 µL of the ABTS working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test sample or standard to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Trolox (for standard curve)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of the test compound and a series of Trolox standards of known concentrations.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the Trolox standards. The FRAP value of the sample is then determined from the standard curve and expressed as Trolox Equivalents (TE).

Signaling Pathways and Experimental Workflow

Visual representations of a key antioxidant signaling pathway and a typical experimental workflow are provided below to contextualize the action of antioxidants and the methodology of their evaluation.

G cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1, releasing Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Nrf2_n->ARE Binds to Antioxidant_Genes->ROS Detoxification This compound This compound This compound->Nrf2 May promote dissociation

Caption: Keap1-Nrf2 antioxidant response pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Reagents (DPPH, ABTS, FRAP) mixing Mix Reagents with Sample/Standard reagent_prep->mixing sample_prep Prepare Sample and Standard Solutions sample_prep->mixing incubation Incubate under Specific Conditions mixing->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement calculation Calculate % Inhibition or Reducing Power measurement->calculation ic50 Determine IC50 Values calculation->ic50 comparison Compare with Standards ic50->comparison

Caption: In vitro antioxidant assay workflow.

References

Carnosine's Therapeutic Promise: An In Vivo Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carnosine's in vivo therapeutic effects against alternative treatments in key disease models. Experimental data is summarized for clear comparison, and detailed methodologies are provided for key cited experiments.

Carnosine (β-alanyl-L-histidine), an endogenous dipeptide, has garnered significant scientific interest for its multifaceted therapeutic potential. Found in high concentrations in muscle and brain tissues, Carnosine exhibits antioxidant, anti-inflammatory, anti-glycation, and metal-chelating properties. This guide delves into the in vivo validation of Carnosine's efficacy in preclinical models of cancer, neurodegenerative disorders, and cardiovascular diseases, comparing its performance with established therapies and control models.

Carnosine in Oncology: A Comparative Look

In preclinical cancer models, Carnosine has demonstrated significant anti-tumor activity. Its efficacy has been shown to be comparable to the standard chemotherapeutic agent, cisplatin, in certain contexts, but with a potentially more favorable safety profile.

ParameterCarnosineCisplatinDisease ModelSource
Antitumor Activity Equivalent to CisplatinStandard of CareEJ Bladder Cancer Xenograft in BALB/c nude mice[1]
Effect on Tumor Growth Delayed aggressive tumor growth (started day 19 vs. day 16 in control)Not specified in this studyNIH3T3-HER2/neu Mouse Model[2]
Mechanism of Action Inhibition of angiogenesis, suppression of VEGFR-2-mediated signalingDNA damage leading to apoptosisBladder Cancer[1]
Side Effects No weight loss observed in treated miceKnown nephrotoxicity and other side effectsEJ Bladder Cancer Xenograft[1][3]
Effect on Mitosis Significantly lower number of mitoses compared to controlNot specified in this studyNIH3T3-HER2/neu Mouse Model[2]
Experimental Protocol: Bladder Cancer Xenograft Model
  • Animal Model: EJ-xenografted BALB/c nude mice.[1]

  • Cell Implantation: EJ bladder cancer cells were implanted in the mice.[1]

  • Treatment Groups:

    • Carnosine-treated group.[1]

    • Cisplatin-treated group.[1]

    • Control group.[1]

  • Dosage and Administration: Specific dosages and administration routes for this direct comparison were not detailed in the abstract.[1] However, a separate study on cisplatin-induced hepatotoxicity used intraperitoneal cisplatin (8 mg/kg body weight) once weekly and daily oral Levo-carnosine (300 mg/kg body weight).[4]

  • Endpoint Measurements: Tumor growth, animal weight, and microvessel density were assessed.[1][5]

Experimental Protocol: NIH3T3-HER2/neu Mouse Model
  • Animal Model: Female nude mice.[2]

  • Cell Implantation: 7 × 10^6 NIH3T3-HER2/neu cells were injected subcutaneously into the dorsal skin.[2]

  • Treatment Groups:

    • Carnosine group (n=6): Daily intraperitoneal injection of 500 μl of 1 M Carnosine solution.[2]

    • Control group (n=5): Daily intraperitoneal injection of 500 μl of 0.9% NaCl.[2]

  • Endpoint Measurements: Tumor size was measured daily. Microscopic examination of tumors for the number of mitoses.[2]

Carnosine in Neurodegenerative Disease Models

Carnosine's neuroprotective effects are attributed to its ability to combat oxidative stress, reduce neuroinflammation, and inhibit the aggregation of pathological proteins.[6][7] In vivo studies have shown promising results in models of Alzheimer's disease, Parkinson's disease, and general age-related cognitive decline.

ParameterCarnosine TreatmentControl (Disease Model)Disease ModelSource
Cognitive Function Improved aging-induced deficits in cognitive functionAge-related cognitive declineAged (18 and 24 months) male albino Wistar rats[8]
Amyloid-β (Aβ) Pathology Reduced β-sheet content in Aβ secondary structure; reduced Aβ depositionAge-related Aβ plaque formationAged male albino Wistar rats[8]
Oxidative Stress Attenuated oxidative stress and inflammatory damageIncreased oxidative stress and inflammationMPTP-induced mouse model of Parkinson's disease[9]
Dopaminergic Neuron Loss Alleviated dopaminergic neuron lossSignificant loss of dopaminergic neuronsMPTP-induced mouse model of Parkinson's disease[9]
Motor Symptoms Improved motor symptomsDevelopment of Parkinson's-like motor deficitsMPTP-induced mouse model of Parkinson's disease[9]
Experimental Protocol: Aging-Induced Cognitive Impairment Model
  • Animal Model: Young (4 months) and aged (18 and 24 months) male albino Wistar rats.[8]

  • Treatment: Carnosine (2.0 μg/kg/day, intrathecal administration) or saline (vehicle) for 21 consecutive days.[9]

  • Behavioral Assessment: Cognitive function was tested using an 8-arm radial maze test.[8]

  • Neuropathological Analysis: Conformational integrity of Aβ plaques was assessed using Raman spectroscopy, and endogenous carnosine levels were measured by HPLC in various brain regions.[8]

While direct in vivo comparisons with standard-of-care drugs like Donepezil for Alzheimer's or L-DOPA for Parkinson's were not found in the searched literature, a pilot clinical study has suggested that Carnosine may increase the efficiency of L-DOPA therapy in Parkinson's disease patients.[10]

Carnosine in Cardiovascular Disease Models

In preclinical models of cardiovascular disease, Carnosine has demonstrated cardioprotective effects, particularly in the context of ischemia-reperfusion injury and cardiac remodeling.[11][12]

ParameterCarnosine TreatmentControl (Ischemia-Reperfusion)Disease ModelSource
Myocardial Infarct Size Significantly reduced infarct sizeIschemia-reperfusion induced myocardial infarctionRat model of acute myocardial infarction[13]
Oxidative Stress Markers Reduced levels of malondialdehyde (MDA) and isoprostanesIncreased levels of MDA and isoprostanesRat model of focal cerebral ischemia/reperfusion[14]
Cardiac Function Improved preservation of the energy state of the at-risk areaDepletion of energy stateRat model of acute myocardial infarction[13]
Cardiac Remodeling Alleviated pathological remodelingAdverse cardiac remodelingTransaortic constriction (TAC) model of heart failure in mice[11]
Ejection Fraction Increased ejection fraction (67 ± 14%)Decreased ejection fraction (42 ± 9%)TAC model of heart failure in mice[11]
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury Model
  • Animal Model: Wistar rats.[13][14]

  • Ischemia Induction: Temporary occlusion of the left anterior descending coronary artery.[13]

  • Treatment: Carnosine (1 mg/kg) administered intravenously at the onset of reperfusion.[13]

  • Endpoint Measurements: Infarct size, plasma activity of creatine kinase-MB and lactate dehydrogenase, levels of lipid peroxidation products, and activity of antioxidant enzymes in the at-risk area of the heart.[13]

While direct in vivo comparative studies with drugs like captopril were not identified, in vitro studies have shown that Carnosine and captopril can synergistically enhance free radical scavenging activity.[15]

Visualizing the Mechanisms and Methods

To further elucidate Carnosine's role and the experimental approaches used to validate its efficacy, the following diagrams are provided.

G cluster_cancer Cancer: Angiogenesis Inhibition cluster_neuro Neuroprotection: Anti-inflammatory Pathway cluster_cardio Cardioprotection: Oxidative Stress Reduction VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT Carnosine Carnosine Carnosine->VEGFR2 inhibits eNOS eNOS PI3K_AKT->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis Abeta Amyloid-β (Aβ) Microglia Microglial Activation Abeta->Microglia Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β) Microglia->Pro_inflammatory Carnosine_neuro Carnosine Carnosine_neuro->Microglia inhibits TGF_beta TGF-β1 Release Carnosine_neuro->TGF_beta promotes Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation Neuroprotection Neuroprotection TGF_beta->Neuroprotection Ischemia_Reperfusion Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS Lipid_Peroxidation Lipid Peroxidation (e.g., MDA) ROS->Lipid_Peroxidation Carnosine_cardio Carnosine Carnosine_cardio->ROS scavenges Myocardial_Injury Myocardial Injury Lipid_Peroxidation->Myocardial_Injury G start Start cell_culture 1. Cancer Cell Culture (e.g., EJ bladder cancer cells) start->cell_culture animal_model 2. Animal Model Preparation (e.g., BALB/c nude mice) cell_culture->animal_model implantation 3. Subcutaneous Cell Implantation animal_model->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth treatment 5. Treatment Initiation (Carnosine vs. Cisplatin vs. Vehicle) tumor_growth->treatment measurement 6. Tumor Volume & Body Weight Measurement treatment->measurement endpoint 7. Endpoint Analysis (e.g., Histology, Biomarkers) measurement->endpoint At study conclusion end End endpoint->end

References

Statistical Validation of Cornoside's Efficacy in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive analysis of the experimental data supporting the biological effects of Cornoside, a phenolic glycoside. The data presented herein demonstrates this compound's potential as a modulator of inflammatory and oxidative stress pathways. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of this compound's performance with relevant alternatives, supported by detailed experimental data and methodologies.

Inhibitory Effect on Aldose Reductase

This compound has demonstrated significant inhibitory effects on rat lens aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications.

Table 1: Aldose Reductase Inhibition by this compound

CompoundIC50 (μM)
This compound150[1]

Experimental Protocol: Aldose Reductase Inhibitory Assay

The inhibitory activity of this compound on rat lens aldose reductase was determined spectrophotometrically. The assay mixture contained 135 mM Na,K-phosphate buffer (pH 6.2), 100 mM lithium sulfate, 0.03 mM NADPH, 1 mM DL-glyceraldehyde as the substrate, and 0.025% (v/v) enzyme solution in a total volume of 1.0 mL. The reaction was initiated by the addition of NADPH at 37°C. The absorbance was monitored at 340 nm using a spectrophotometer. The concentration of the test compound required for 50% inhibition of enzyme activity (IC50) was determined.

Modulation of Neutrophil Function

This compound has been shown to modulate key functions of neutrophils, immune cells that play a critical role in the inflammatory response. Specifically, this compound down-regulates neutrophil degranulation and the production of reactive oxygen species (ROS), and decreases the formation of neutrophil extracellular traps (NETs).

Experimental Protocol: Neutrophil Degranulation Assay

Neutrophil degranulation can be assessed by measuring the release of specific granule markers, such as myeloperoxidase (MPO) for azurophilic granules. Human neutrophils are isolated and pre-incubated with this compound or a control vehicle. Degranulation is then stimulated with a known agonist (e.g., fMLP or PMA). The supernatant is collected, and the activity of MPO is measured using a colorimetric assay. The percentage of degranulation is calculated relative to a positive control (total MPO content released by cell lysis).

Experimental Protocol: Reactive Oxygen Species (ROS) Measurement

Intracellular ROS production in neutrophils can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Isolated neutrophils are loaded with DCFH-DA and then treated with this compound or a control. ROS production is induced with a stimulant like phorbol 12-myristate 13-acetate (PMA). The fluorescence intensity, which is proportional to the amount of ROS produced, is measured using a fluorescence microplate reader or flow cytometer.

Anti-inflammatory Effects on Cytokine Expression

This compound demonstrates potent anti-inflammatory properties by inhibiting cytokine-stimulated gene expression. It has been observed to completely decrease gene expression induced by Tumor Necrosis Factor-alpha (TNFα) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). Furthermore, its efficacy in down-regulating chemokine and Interleukin-6 (IL-6) expression is comparable to that of the established anti-inflammatory drug, infliximab.[1]

Experimental Protocol: Cytokine Gene Expression Analysis (RT-qPCR)

To assess the effect of this compound on cytokine gene expression, human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are pre-treated with various concentrations of this compound before stimulation with TNFα or GM-CSF. Total RNA is then extracted from the cells, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (RT-qPCR) is subsequently carried out using primers specific for target genes (e.g., IL-6, chemokines). Gene expression levels are normalized to a housekeeping gene, and the fold change in expression is calculated relative to stimulated cells without this compound treatment.

Regulation of Stress Response and Longevity-Associated Genes in C. elegans

In the model organism Caenorhabditis elegans, this compound has been shown to upregulate the expression of key genes involved in antioxidant defense and longevity.

Table 2: Effect of this compound on Gene Expression in C. elegans

Gene CategoryUpregulated Genes
Antioxidant Genessod-3, gst-4, hsp-16.2[1]
Transcription Factorsdaf-16, skn-1, hsf-1[1]

Experimental Protocol: Gene Expression Analysis in C. elegans

Synchronized populations of C. elegans are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50. This compound is incorporated into the NGM at the desired concentration. After a specific exposure period, worms are harvested, and total RNA is extracted. Gene expression analysis is performed using RT-qPCR as described in the previous protocol, with primers specific for the target C. elegans genes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a general workflow for assessing its biological activity.

G This compound's Influence on Inflammatory Signaling Pathways TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates NFkB NF-κB IKK->NFkB Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Induces Cornoside_TNF This compound Cornoside_TNF->IKK Inhibits GMCSF GM-CSF GMR GM-CSFR GMCSF->GMR Binds JAK_STAT JAK/STAT Pathway GMR->JAK_STAT Activates Cell_Signaling Cell Signaling JAK_STAT->Cell_Signaling Promotes Cornoside_GMCSF This compound Cornoside_GMCSF->JAK_STAT Inhibits

Caption: this compound inhibits key inflammatory signaling pathways.

G Experimental Workflow for this compound Bioactivity Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (C. elegans) Cell_Culture Cell Culture (e.g., Neutrophils, PBMCs) Treatment Treatment with this compound and/or Stimulants Cell_Culture->Treatment Degranulation_Assay Neutrophil Degranulation Assay Treatment->Degranulation_Assay ROS_Assay ROS Measurement Treatment->ROS_Assay Cytokine_Assay Cytokine Gene Expression (RT-qPCR) Treatment->Cytokine_Assay Data_Analysis Data Analysis and Statistical Validation Degranulation_Assay->Data_Analysis ROS_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Worm_Culture C. elegans Culture Cornoside_Treatment This compound Treatment Worm_Culture->Cornoside_Treatment Gene_Expression_Analysis Gene Expression Analysis (RT-qPCR) Cornoside_Treatment->Gene_Expression_Analysis Gene_Expression_Analysis->Data_Analysis G This compound's Regulation of the Insulin/IGF-1 Signaling Pathway in C. elegans cluster_activation This compound-Mediated Activation This compound This compound DAF2 DAF-2 (Insulin/IGF-1 Receptor) This compound->DAF2 Modulates DAF16_nucleus DAF-16/FOXO (in nucleus) This compound->DAF16_nucleus Promotes Translocation SKN1 SKN-1/Nrf2 This compound->SKN1 Activates HSF1 HSF-1 This compound->HSF1 Activates AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates AKT AKT/SGK AGE1->AKT Activates DAF16 DAF-16/FOXO (in cytoplasm) AKT->DAF16 Inhibits Nuclear Translocation Stress_Resistance Stress Resistance Genes (sod-3, gst-4, hsp-16.2) DAF16_nucleus->Stress_Resistance Upregulates SKN1->Stress_Resistance Upregulates HSF1->Stress_Resistance Upregulates Longevity Increased Longevity Stress_Resistance->Longevity Contributes to

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cornoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Cornoside. It includes procedural guidance for personal protective equipment (PPE), operational plans for safe handling, and disposal protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a phenolic glycoside with the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol .[1][2] It is known to be soluble in water.[3]

PropertyValueSource
Molecular Formula C14H20O8[1][2]
Molecular Weight 316.3 g/mol [1]
Appearance Powder[2]
Solubility Soluble in water[3]

Hazard Identification and Safety Precautions

According to available safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture .[4] However, as with any chemical, it is essential to follow standard laboratory safety protocols to minimize any potential risks.

General Precautions:

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound powder to ensure personal safety and prevent contamination.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne powder.
Hand Protection Nitrile glovesPrevents direct skin contact with the substance.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A dust mask may be used if there is a potential for generating significant amounts of dust.Minimizes inhalation of airborne particles.

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Handling this compound Powder:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Lab coat - Safety glasses - Nitrile gloves prep_workspace Prepare a clean and well-ventilated workspace prep_ppe->prep_workspace prep_materials Gather all necessary equipment and reagents prep_workspace->prep_materials weigh Carefully weigh the required amount of this compound powder prep_materials->weigh Proceed to handling dissolve Dissolve this compound in the appropriate solvent (e.g., water) weigh->dissolve decontaminate Decontaminate workspace with a damp cloth dissolve->decontaminate Proceed to cleanup dispose_waste Dispose of waste according to institutional guidelines decontaminate->dispose_waste remove_ppe Remove PPE and wash hands thoroughly dispose_waste->remove_ppe

Caption: A typical experimental workflow for the safe handling of this compound powder.

Detailed Methodologies:

  • Preparation:

    • Before handling this compound, ensure you are wearing the appropriate personal protective equipment: a lab coat, safety glasses with side shields, and nitrile gloves.

    • Prepare your work area by ensuring it is clean, uncluttered, and in a well-ventilated location, such as under a fume hood if available.

    • Gather all necessary materials, including spatulas, weigh boats, solvent, and containers.

  • Handling:

    • To minimize the generation of dust, handle this compound powder gently.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Carefully add the weighed this compound to your desired solvent. As this compound is water-soluble, deionized water is a common choice.[3]

  • Cleanup:

    • After handling, decontaminate the work surface. Use a wet cloth or paper towel to wipe down the area to avoid creating airborne dust.

    • Dispose of any contaminated materials, such as weigh boats and gloves, in the appropriate laboratory waste stream.

    • Remove your personal protective equipment, starting with your gloves, followed by your lab coat and safety glasses.

    • Wash your hands thoroughly with soap and water.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal is generally straightforward. However, always adhere to your institution's specific waste disposal guidelines.

Waste TypeDisposal Procedure
Solid Waste (unused powder, contaminated consumables) Dispose of in the regular laboratory solid waste stream, unless institutional policy dictates otherwise.
Liquid Waste (solutions containing this compound) Non-hazardous aqueous solutions can typically be disposed of down the drain with copious amounts of water. Check with your institution's environmental health and safety office for specific guidelines.
Empty Containers Rinse the container with a suitable solvent (e.g., water), allow it to dry, and then dispose of it in the regular laboratory glass or plastic recycling, as appropriate.

Signaling Pathway

This compound has been noted to be involved in the insulin/IGF-1 signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival. The diagram below illustrates a simplified overview of the canonical IGF-1 signaling cascade. The precise mechanism of how this compound interacts with this pathway is a subject of ongoing research.

IGF1_Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds to IRS IRS IGF1R->IRS Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Grb2 Grb2/SOS Shc->Grb2 Recruits Ras Ras Grb2->Ras Activates MAPK MAPK (ERK) Ras->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified diagram of the IGF-1 signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cornoside
Reactant of Route 2
Cornoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.